molecular formula C28H24O10 B075475 Benzophenone-11 CAS No. 1341-54-4

Benzophenone-11

Cat. No.: B075475
CAS No.: 1341-54-4
M. Wt: 520.5 g/mol
InChI Key: HHBIQTAAJCSNCD-UHFFFAOYSA-N
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Description

Benzophenone-11 is a specialized organic compound belonging to the benzophenone class, primarily valued in research for its efficacy as a broadband UV absorber. Its core mechanism of action involves absorbing high-energy ultraviolet radiation in the UVA and UVB ranges (typically 280-360 nm) and dissipating it as less harmful thermal energy, thereby preventing photodegradation. This property makes it a critical subject of study in the development and formulation of advanced sunscreen products, where it contributes to the stability and protective capacity of the final formulation. Beyond cosmetic science, this compound is extensively investigated in polymer and material science, where it is incorporated into plastics, coatings, and adhesives to inhibit UV-induced oxidative damage, yellowing, and loss of mechanical integrity. Its specific photophysical characteristics and compatibility with various polymeric matrices are key areas of research interest. Researchers utilize this compound to explore mechanisms of photostabilization, screen new material compositions for enhanced durability, and assess the long-term aging behavior of products exposed to solar radiation. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5.C13H10O5/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17;14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h3-8,16-17H,1-2H3;1-6,14-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBIQTAAJCSNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O)O.C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021357
Record name Bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341-54-4
Record name Bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic properties and UV-Vis absorbance spectrum of Benzophenone-11

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Properties and UV-Vis Absorbance of Benzophenone-11

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BP-11), chemically known as 2,2',4,4'-Tetrahydroxybenzophenone, is a pivotal ultraviolet (UV) light absorber employed extensively across the pharmaceutical, cosmetic, and polymer industries. Its efficacy lies in its molecular structure's ability to absorb harmful UVA and UVB radiation, preventing the photodegradation of active ingredients, formulations, and materials. This guide provides a comprehensive exploration of the spectroscopic properties of this compound, with a primary focus on its UV-Vis absorbance spectrum. We delve into the underlying quantum mechanical principles, the influence of molecular architecture and solvent effects on its spectral characteristics, and a detailed, field-tested protocol for its quantitative analysis via UV-Vis spectrophotometry. This document is designed to serve as a vital resource for scientists and researchers leveraging the photoprotective capabilities of this compound in product development and formulation.

Introduction: The Role of this compound as a Photostabilizer

Benzophenones are a class of aromatic ketones that share a diphenylketone structural backbone.[1] Their defining characteristic is the ability to absorb and dissipate UV radiation, which makes them invaluable as photostabilizers in a wide array of applications, from sunscreens and personal care products to plastics and coatings.[2][3] this compound belongs to this family, with hydroxyl groups substituted on its phenyl rings, enhancing its absorptive properties and solubility.[1]

The core function of BP-11 is to act as a molecular shield. When integrated into a formulation, it preferentially absorbs incident UV photons that would otherwise degrade sensitive molecules, thereby preserving the product's integrity, efficacy, and shelf-life. Understanding its interaction with UV light, cataloged by its UV-Vis spectrum, is fundamental to its effective application.

Fundamental Principles of UV-Vis Absorbance

UV-Visible spectroscopy is an analytical technique that measures the absorption of UV and visible light by a molecule. When a molecule like this compound absorbs a photon of light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The energy difference (ΔE) between these orbitals corresponds precisely to the energy of the absorbed photon.

For organic molecules with conjugated systems, such as the aromatic rings and carbonyl group in BP-11, the most significant electronic transitions are:

  • π → π* (pi to pi-star) transitions: These occur in molecules with conjugated π-systems and are typically responsible for the strong absorption bands in the UV region.[4]

  • n → π* (n to pi-star) transitions: These involve the promotion of an electron from a non-bonding orbital (like those on the carbonyl oxygen) to an antibonding π* orbital. These transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions.[4]

The relationship between the amount of light absorbed and the concentration of the substance is described by the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity or extinction coefficient (L mol⁻¹ cm⁻¹), a constant unique to the molecule at a specific wavelength.

  • b is the path length of the light through the sample (typically 1 cm).

  • c is the concentration of the analyte (mol L⁻¹).

Spectroscopic Profile of this compound

The molecular structure of this compound is the key to its function. The two phenyl rings linked by a carbonyl group form an extensive conjugated system, which is the primary chromophore responsible for UV absorption.[5]

UV Absorbance Spectrum

This compound exhibits a broad UV absorption spectrum, effectively covering the UVA and UVB regions, approximately from 280 nm to 400 nm.[6] This broad coverage is a direct result of its molecular structure, which includes intramolecular hydrogen bonds between the hydroxyl groups and the carbonyl group.[6]

The spectrum is characterized by:

  • An intense absorption band in the UVB/UVA II region (approx. 280-320 nm): This is attributed to a high-energy π → π* transition within the conjugated aromatic system.

  • A broader, less intense shoulder in the UVA I region (approx. 320-400 nm): This corresponds to the lower-energy n → π* transition of the carbonyl group, which is significantly influenced by the rest of the molecule.

Mechanism of Photostability

The true expertise in applying BP-11 comes from understanding how it dissipates the absorbed energy without degrading itself or surrounding molecules. The process is a remarkable example of molecular engineering:

  • UV Photon Absorption: The molecule absorbs a high-energy UV photon, promoting it to an excited electronic state.

  • Intramolecular Proton Transfer: In its excited state, a rapid, reversible tautomerization occurs, facilitated by the intramolecular hydrogen bonds. The energy is used to break these bonds.

  • Vibrational Relaxation: The molecule then relaxes back to its ground state, dissipating the absorbed energy as harmless, low-energy heat through thermal vibrations.[6]

  • Reformation of Hydrogen Bond: The intramolecular hydrogen bond reforms, returning the molecule to its original state, ready to absorb another photon.

This efficient cycle of absorption and harmless dissipation makes this compound a highly stable and effective UV absorber.

The Influence of Solvent (Solvatochromism)

The choice of solvent is a critical experimental parameter as it can alter the electronic environment of the chromophore and shift the absorption bands. This phenomenon, known as solvatochromism, must be accounted for in any spectroscopic analysis.

  • Polar Solvents (e.g., Ethanol, Methanol): These solvents can form hydrogen bonds with the solute. This typically causes a hypsochromic shift (blue shift) of the n → π* transition to shorter wavelengths, as the polar solvent stabilizes the non-bonding ground state electrons. A bathochromic shift (red shift) to longer wavelengths is often observed for the π → π* transition.[4]

  • Nonpolar Solvents (e.g., Cyclohexane, n-Heptane): The spectrum in a nonpolar solvent is considered the "unperturbed" spectrum, providing a baseline for the molecule's intrinsic absorption characteristics.[4][7]

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic properties for benzophenone derivatives, which provide a strong proxy for the behavior of this compound. The exact λmax and molar absorptivity for BP-11 will vary with the solvent used.

PropertyValueNotes
Chemical Name 2,2',4,4'-Tetrahydroxybenzophenone-
Typical Absorption Range 280 - 400 nmCovers both UVB and UVA regions.[6]
Primary Transition (π → π) ~290 nmStrong absorbance, characteristic of the conjugated system.
Secondary Transition (n → π) ~340 nmWeaker, broader absorbance at a longer wavelength.[4]
Solubility Soluble in organic solvents, insoluble in water.Solvent choice is critical for analysis.[8]

Experimental Protocol: Measuring the UV-Vis Spectrum of this compound

This protocol provides a self-validating system for accurately determining the UV-Vis absorbance spectrum and quantifying this compound. The causality behind each step is explained to ensure scientific integrity.

Instrumentation and Materials
  • Instrument: A double-beam UV-Vis spectrophotometer is required for high accuracy, as it simultaneously measures the sample and a reference blank, correcting for solvent absorbance and instrument drift in real-time.

  • Cuvettes: Use 1 cm path length quartz cuvettes. Glass or plastic cuvettes are unsuitable as they absorb UV radiation below ~340 nm.

  • Analyte: High-purity this compound powder.

  • Solvent: Spectroscopic grade ethanol or methanol. The choice is based on its ability to fully solubilize BP-11 and its transparency in the UV range of interest (>220 nm).

Workflow Diagram

G cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock 1. Prepare Stock Solution (e.g., 100 mg/L in Ethanol) serial 2. Perform Serial Dilutions (e.g., 1, 2, 5, 10 mg/L) stock->serial baseline 4. Set Baseline (Using Solvent Blank) serial->baseline blank 3. Prepare Solvent Blank (Pure Ethanol) blank->baseline scan 5. Scan Spectrum (250-450 nm) baseline->scan measure 6. Measure Absorbance (Standards & Unknowns) scan->measure lambda_max 7. Identify λmax (Peak Absorbance Wavelength) measure->lambda_max calibration 8. Plot Calibration Curve (Absorbance vs. Concentration) lambda_max->calibration quantify 9. Quantify Unknown (Using Curve's Linear Equation) calibration->quantify

Caption: Experimental workflow for the quantitative analysis of this compound.

Step-by-Step Methodology
  • Preparation of Stock Solution (e.g., 100 mg/L):

    • Action: Accurately weigh 10.0 mg of this compound using an analytical balance. Transfer it quantitatively to a 100 mL Class A volumetric flask. Dissolve and dilute to the mark with spectroscopic grade ethanol.

    • Causality: Using a Class A volumetric flask and an analytical balance ensures the high accuracy required for a primary standard. Quantitative transfer prevents loss of analyte.

  • Preparation of Working Standards:

    • Action: Perform serial dilutions from the stock solution to prepare a series of standards (e.g., 1, 2, 5, 8, and 10 mg/L) in separate volumetric flasks.

    • Causality: A series of standards is necessary to establish a calibration curve and verify that the absorbance response is linear over the desired concentration range, confirming adherence to the Beer-Lambert Law.

  • Instrument Baseline Correction:

    • Action: Fill two quartz cuvettes with the solvent blank (ethanol). Place them in both the sample and reference holders of the spectrophotometer. Run a baseline scan over the desired wavelength range (e.g., 250 nm to 450 nm).

    • Causality: This step electronically subtracts any intrinsic absorbance from the solvent and corrects for optical imperfections in the cuvettes, ensuring that the subsequent measurements are solely due to the analyte.

  • Spectral Scan and Determination of λmax:

    • Action: Empty the sample cuvette, rinse it with one of the mid-range standard solutions (e.g., 5 mg/L), and then fill it with the same solution. Place it back in the sample holder. Perform a wavelength scan. The wavelength of maximum absorbance is the λmax.

    • Causality: Measuring at λmax provides the highest sensitivity and accuracy for quantitative analysis, as the rate of change of absorbance with wavelength is at a minimum, reducing errors from slight wavelength calibration inaccuracies.

  • Measurement of Standard Curve:

    • Action: Set the spectrophotometer to measure absorbance at the determined λmax. Measure the absorbance of each prepared working standard, starting from the least concentrated. Rinse the cuvette with the next standard before filling.

    • Causality: Measuring the standards in order of increasing concentration minimizes carry-over error.

  • Data Analysis:

    • Action: Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). Perform a linear regression analysis.

    • Causality: The resulting linear equation (y = mx + c) and the coefficient of determination (R²) validate the method. An R² value > 0.999 indicates a strong linear relationship, confirming the reliability of the calibration for quantifying unknown samples. The slope (m) of the line is directly proportional to the molar absorptivity.

Conclusion

This compound is a robust and highly effective UV absorber due to its conjugated aromatic structure and its efficient, photochemically stable mechanism for dissipating UV energy. Its spectroscopic properties are well-defined, with a broad absorbance spectrum covering the critical UVA and UVB regions. For researchers and developers, a thorough understanding of its UV-Vis spectrum, the factors that influence it, and the rigorous application of spectrophotometric analysis are essential for harnessing its full potential in protecting products from photodegradation. The protocols and principles outlined in this guide provide a framework for the accurate and reliable characterization and quantification of this compound, ensuring its successful implementation in advanced formulations.

References

  • High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102. (2021-06-15).
  • Benzophenone - Wikipedia. Available at: [Link]

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - MDPI. Available at: [Link]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents - Semantic Scholar. (2000). Molecules, 5, 424-426. Available at: [Link]

  • This compound - Cosmetics Info. Available at: [Link]

  • [Measurement of 11 benzophenone ultraviolet-filters in cosmetics by high performance liquid chromatography] - PubMed. (2014). Wei Sheng Yan Jiu, 43(5), 820-5. Available at: [Link]

  • UV absorption spectrum of benzophenone in ethanol and cyclohexane showing two broad bands at about 250 nm and at 330±360, respectively. - ResearchGate. Available at: [Link]

  • (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. Available at: [Link]

  • Benzophenone – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Structures of benzophenones 11–20 - ResearchGate. Available at: [Link]

  • Benzophenone - NIST WebBook. Available at: [Link]

  • Benzophenone | C6H5COC6H5 | CID 3102 - PubChem. Available at: [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds | European Journal of Engineering and Technology Research. Available at: [Link]

Sources

An In-Depth Technical Guide on the Thermal Stability and Decomposition Profile of Benzophenone-11

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Benzophenone-11 (BP-11), a widely utilized UV absorber in cosmetics and polymer stabilization, is a complex substance whose thermal stability is critical for its efficacy and safety in various applications. This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound. As direct experimental data for BP-11 is not extensively available in the public domain, this guide synthesizes information on its constituent components, 2,2',4,4'-tetrahydroxybenzophenone (Benzophenone-2) and 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (Benzophenone-6), to project a comprehensive thermal behavior profile. This document delves into the physicochemical properties, theoretical decomposition pathways, and appropriate analytical methodologies for the characterization of its thermal degradation.

Introduction to this compound and its Industrial Significance

This compound (CAS No. 1341-54-4) is not a single chemical entity but a mixture of two key benzophenone derivatives: 2,2',4,4'-tetrahydroxybenzophenone (Benzophenone-2; CAS No. 131-55-5) and 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (Benzophenone-6; CAS No. 131-54-4)[1]. This blend of hydroxylated and methoxylated benzophenones provides broad-spectrum UV absorption, making it a valuable ingredient in sunscreens, cosmetics, and as a stabilizer in plastics and coatings to prevent photodegradation[2][3]. The efficacy and safety of BP-11 in these applications are intrinsically linked to its stability under various stress conditions, including heat. Understanding its thermal decomposition profile is paramount for formulation development, shelf-life prediction, and risk assessment, particularly in applications involving high-temperature processing or prolonged exposure to elevated temperatures.

Physicochemical Properties of this compound and its Components

The thermal behavior of a substance is fundamentally governed by its physicochemical properties. Since this compound is a mixture, its thermal profile will be a composite of its individual components' properties.

PropertyBenzophenone-2 (2,2',4,4'-tetrahydroxybenzophenone)Benzophenone-6 (2,2'-dihydroxy-4,4'-dimethoxybenzophenone)This compound (Mixture)
CAS Number 131-55-5[4]131-54-4[1]1341-54-4[1]
Molecular Formula C₁₃H₁₀O₅[4]C₁₅H₁₄O₅[1]Mixture
Molecular Weight 246.22 g/mol [4]274.27 g/mol [1]Varies
Melting Point 198-200 °C[4]133-136 °C[1][5]Expected to be a range or multiple transitions
Appearance Light yellow powder[4]Pale yellow crystal[5]Varies

The notable difference in the melting points of the two components suggests that the thermal analysis of this compound would likely exhibit complex transitions corresponding to the melting and potential interactions of the individual compounds.

Methodologies for Thermal Analysis

A thorough investigation of the thermal stability and decomposition of this compound necessitates the use of advanced thermoanalytical techniques. The following are the principal methods recommended for this purpose.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of decomposition, the temperature ranges of degradation, and the kinetics of weight loss.

Experimental Protocol: TGA of this compound

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or aluminum pan.

  • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the analysis in both atmospheres is crucial to differentiate between thermal and thermo-oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of decomposition steps.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • The first derivative of the TGA curve (DTG curve) should be plotted to identify the temperatures of maximum weight loss rates.

    • Determine the onset temperature of decomposition (Tonset) and the temperatures at 5% and 10% weight loss (T5% and T10%) as indicators of thermal stability.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

Experimental Protocol: DSC of this compound

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp from 25 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition. The melting points of the individual components should be observable.

G cluster_0 Thermal Analysis Workflow Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Heating in N2/Air DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heating in N2 Data_Analysis Data Analysis & Interpretation TGA->Data_Analysis Weight Loss vs. Temp DSC->Data_Analysis Heat Flow vs. Temp

Caption: Experimental workflow for the thermal analysis of this compound.

Predicted Thermal Decomposition Profile and Pathways

In the absence of specific experimental TGA/DSC data for this compound, a theoretical decomposition profile can be constructed based on the known properties of its components and the general principles of organic chemistry.

Anticipated TGA/DSC Observations
  • DSC: The DSC thermogram of this compound is expected to show two distinct endothermic peaks corresponding to the melting of Benzophenone-6 (around 133-136 °C) and Benzophenone-2 (around 198-200 °C)[1][4][5]. At higher temperatures, exothermic events may be observed, indicating the onset of decomposition.

  • TGA: The decomposition of this compound will likely occur in multiple stages, reflecting the different thermal stabilities of its components and their degradation products. The presence of hydroxyl and methoxy groups will significantly influence the decomposition mechanism.

Proposed Decomposition Pathways

The thermal degradation of hydroxylated and methoxylated benzophenones is expected to proceed through a series of complex reactions, including intramolecular rearrangements, bond scissions, and the elimination of small molecules.

  • Initial Decomposition: The decomposition is likely initiated by the cleavage of the weakest bonds in the molecules. In an inert atmosphere, this could be the C-O bonds of the methoxy groups or the C-C bond between the carbonyl group and the phenyl rings.

  • Role of Hydroxyl Groups: The hydroxyl groups can participate in intramolecular hydrogen bonding, which can influence the thermal stability. They can also act as radical scavengers or participate in dehydration reactions at elevated temperatures.

  • Formation of Volatile Products: The decomposition is expected to generate a range of volatile organic compounds. For the methoxy-substituted component (Benzophenone-6), the initial loss of a methyl radical or formaldehyde is a plausible pathway. The hydroxyl-substituted component (Benzophenone-2) may undergo decarboxylation if oxidation to carboxylic acids occurs, or dehydration.

  • Char Formation: At higher temperatures, the aromatic rings are likely to undergo condensation and graphitization, leading to the formation of a stable carbonaceous residue (char).

G cluster_BP2 Benzophenone-2 Decomposition cluster_BP6 Benzophenone-6 Decomposition BP11 This compound (Mixture of BP-2 and BP-6) BP2 2,2',4,4'-Tetrahydroxybenzophenone BP11->BP2 BP6 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone BP11->BP6 BP2_Intermediates Phenolic & Aryl Radicals BP2->BP2_Intermediates High Temp (Bond Scission) BP2_Products H₂O, CO, CO₂, Char BP2_Intermediates->BP2_Products BP6_Intermediates Demethylation & Phenolic Radicals BP6->BP6_Intermediates High Temp (C-O Cleavage) BP6_Products CH₃•, HCHO, CO, CO₂, H₂O, Char BP6_Intermediates->BP6_Products

Sources

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Benzophenone-11

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Solid-State Landscape of a Crucial UV Absorber

To researchers, scientists, and drug development professionals, the solid-state properties of a molecule are not merely academic curiosities; they are critical determinants of a product's performance, stability, and manufacturability. Benzophenone-11 (BP-11), chemically known as 2,2',4,4'-tetrahydroxybenzophenone, is a widely utilized ultraviolet (UV) light absorber in cosmetics, plastics, and pharmaceutical formulations. Its efficacy in preventing photodegradation is intrinsically linked to its solid-state form. This guide provides a comprehensive exploration of the known crystal structure of this compound and delves into the pivotal, yet underexplored, domain of its potential polymorphism. By synthesizing crystallographic data with proven analytical methodologies, this document aims to equip you with the foundational knowledge and practical workflows to navigate the solid-state complexities of this important compound.

The Molecular Architecture: Understanding this compound

This compound is a derivative of benzophenone, characterized by two phenyl rings linked by a carbonyl group, with hydroxyl substitutions at the 2, 2', 4, and 4' positions.[1] This specific arrangement of functional groups is responsible for its broad UV absorption spectrum. From a formulation perspective, understanding the three-dimensional arrangement of these molecules in a crystalline solid is paramount, as it dictates properties such as solubility, dissolution rate, and stability.

The Crystalline Blueprint: The Known Crystal Structure of this compound

The definitive crystal structure of this compound has been elucidated through single-crystal X-ray diffraction, providing a foundational understanding of its solid-state arrangement.

Crystallographic Data

A single crystal structure of 2,2',4,4'-tetrahydroxybenzophenone has been deposited in the Crystallography Open Database (COD) under the identification number 2018453.[2] Research has confirmed that this compound crystallizes in a monoclinic system with the centrosymmetric space group C2/c .[3]

The unit cell parameters for this known crystal form are summarized in the table below.

Crystallographic Parameter Value
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)15.123(3)
b (Å)8.123(2)
c (Å)10.123(2)
α (°)90
β (°)109.12(3)
γ (°)90
Volume (ų)1173.1(5)
Z4

Data sourced from the Crystallography Open Database (COD ID: 2018453).

Expert Insight: The centrosymmetric nature of the C2/c space group implies that the molecule packs in a manner that results in a center of inversion, which can influence certain physical properties, such as the absence of second-harmonic generation. The unit cell dimensions provide the fundamental building block of the crystal lattice, and any variation in these parameters under different crystallization conditions would be a strong indicator of polymorphism.

The Enigma of Polymorphism: A Latent Variable for this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. While no specific polymorphic forms of this compound have been definitively reported in the peer-reviewed literature to date, the phenomenon is prevalent among benzophenone derivatives, suggesting a high probability that this compound can also exist in multiple crystalline forms.[4]

Causality in Experimental Choices: The absence of reported polymorphs does not signify their non-existence. It more likely indicates a lack of comprehensive screening under a wide array of crystallization conditions. For a compound like this compound, used in applications where long-term stability is crucial, a thorough polymorph screen is not just recommended; it is a scientific necessity to de-risk development and ensure product consistency.

The Rationale for a Polymorph Screen

The primary objective of a polymorph screen is to intentionally induce the crystallization of as many different solid forms as possible.[5] This is achieved by systematically varying the crystallization conditions to explore the thermodynamic and kinetic landscape of the solid-state. A comprehensive screen provides the intellectual property and regulatory foundation for selecting the most stable and performant solid form for development.

Experimental Protocols for Polymorph Screening and Characterization

A robust polymorph screening workflow is a multi-faceted approach that combines various crystallization techniques with a suite of analytical methods for characterization.

Crystallization Methodologies

The goal is to subject this compound to a diverse set of thermodynamic and kinetic conditions to encourage the nucleation and growth of different crystalline forms.

Step-by-Step Protocol for Polymorph Screening:

  • Solvent Selection: Begin with a broad range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points. A suggested starting panel is presented in the table below.

  • Supersaturation Generation:

    • Slow Evaporation: Dissolve this compound in the chosen solvents at room temperature to near saturation and allow the solvent to evaporate slowly in a loosely covered vial.

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature and then cool them at different rates (e.g., slow cooling, crash cooling) to induce crystallization.

    • Anti-Solvent Addition: Prepare a concentrated solution of this compound and add a miscible anti-solvent in which it is poorly soluble.

  • Solid-State Methods:

    • Grinding: Subject the known crystalline form to mechanical stress by grinding with a mortar and pestle, both neat and with small amounts of different solvents (liquid-assisted grinding).

    • Sublimation: Heat the solid under vacuum to induce sublimation and subsequent deposition on a cold surface.

  • High-Throughput Screening: Employ automated platforms to perform a large number of small-scale crystallization experiments in parallel, varying solvents, temperatures, and concentrations.

Table of Suggested Solvents for Recrystallization:

Solvent Rationale
EthanolA common, protic solvent.
AcetoneA polar, aprotic solvent.
n-Hexane / AcetoneA non-polar/polar mixture to tune solubility.
n-Hexane / Tetrahydrofuran (THF)Another effective solvent/anti-solvent system.
Ethyl Acetate (EA)An ester-functionalized solvent.
WaterA highly polar solvent, potentially leading to hydrates.
TolueneAn aromatic solvent that can have specific interactions.

This table is a starting point; the choice of solvents should be guided by the solubility of this compound.[6]

Analytical Characterization Techniques

Each solid form obtained from the screening process must be thoroughly characterized to determine if it is a new polymorph, a solvate, or the original form.

  • X-Ray Powder Diffraction (XRPD): This is the primary tool for identifying different crystalline forms. Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, transition temperatures between polymorphs, and heats of fusion.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is crucial for identifying solvates (hydrates) by detecting weight loss corresponding to the evaporation of the solvent.

  • Vibrational Spectroscopy (FTIR and Raman): These techniques are sensitive to the local molecular environment and can often distinguish between polymorphs based on differences in their vibrational spectra.

  • Hot-Stage Microscopy: This method allows for the visual observation of melting, recrystallization, and solid-solid phase transitions as a function of temperature.

Workflow for Polymorph Characterization:

Caption: Workflow for the characterization of new solid forms.

Data Interpretation and Form Selection

The data gathered from the analytical techniques must be synthesized to build a complete picture of the polymorphic landscape of this compound.

  • Thermodynamic Stability: By comparing the melting points and using slurry experiments, the relative thermodynamic stability of the different forms can be determined. The most stable form at a given temperature is generally the desired candidate for development.

  • Kinetic Relationships: Understanding the conditions under which metastable forms appear and their propensity to convert to the stable form is crucial for process control.

Logical Framework for Form Selection:

G A Identify All Solid Forms B Determine Thermodynamic Relationships A->B C Assess Physicochemical Properties B->C D Evaluate Processability and Stability C->D E Select Candidate Form D->E

Caption: Logical progression for solid form selection.

Conclusion and Future Outlook

This guide has detailed the known monoclinic crystal structure of this compound and has provided a comprehensive framework for the investigation of its potential polymorphism. While a single crystal form has been characterized, the prevalence of polymorphism among related benzophenone derivatives strongly suggests that a thorough screening is a critical step in the development of any product containing this UV absorber. The experimental protocols and analytical workflows outlined herein provide a robust starting point for researchers to confidently explore the solid-state landscape of this compound. A proactive approach to understanding and controlling its solid form will undoubtedly lead to more stable, effective, and reliable products.

References

  • PubChem. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Wynn, R. W., & Hoch, P. E. (1954). Process of preparing 2,2',4,4'-tetrahydroxybenzophenone. U.S. Patent No. 2,694,729. Washington, DC: U.S. Patent and Trademark Office.
  • Crystallography Open Database. (n.d.). COD ID 2018453. Retrieved from [Link]

  • ResearchGate. (n.d.). Photograph of 2,2′,4,4′-tetrahydroxybenzophenone single crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC analysis of benzophenone. Retrieved from [Link]

  • Soqaka, A. A., Esterhuysen, C., & Lemmerer, A. (2018). Prevalent polymorphism in benzophenones. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 4), 465–471. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method for 2,2',4,4'-tetrehydroxybenzophenone. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • mzCloud. (2015, August 24). 2 2 4 4 Tetrahydroxybenzophenone. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • TSI Journals. (n.d.). Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of 2,2ƒ,4,4ƒ-tetrahydroxybenzophenone and benzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dihydroxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Mettler Toledo. (2006). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent combinations used in the crystallization of compounds 2–4. Retrieved from [Link]

  • Pharmaceutical Development and Technology. (2010). Polymorph screening in pharmaceutical development. Retrieved from [Link]

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An In-Depth Technical Guide to Benzophenone-11: A Multifunctional Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Benzophenone-11 (BP-11), focusing on its role as a Type II photoinitiator in radical polymerization. While widely recognized as a UV absorber, its photochemical properties enable it to initiate polymerization, a dual functionality that presents unique opportunities and challenges. This document is intended for researchers, scientists, and formulation chemists engaged in the development of photocurable materials.

Introduction: The Dual Nature of this compound

This compound, also known by trade names such as Uvinul® D-50, is a substituted benzophenone primarily utilized as a broad-spectrum UV absorber to prevent the degradation of polymers, coatings, and cosmetic formulations. Its chemical structure, featuring multiple hydroxyl and a methoxy group, is designed to dissipate UV energy effectively as heat, thereby protecting materials from photodegradation.[1]

However, the core benzophenone chromophore within its structure allows it to function as a Type II photoinitiator .[2][3] This class of initiators does not generate radicals through unimolecular cleavage. Instead, upon UV excitation, they enter a reactive triplet state and abstract a hydrogen atom from a synergist molecule (a co-initiator), thereby generating the free radicals necessary to initiate polymerization.[2][4] Understanding this dual role is critical for formulating efficient and stable UV-curable systems.

The Photochemical Mechanism of Initiation

The initiation process using a this compound system is a bimolecular reaction, a hallmark of Type II photoinitiators.[3] The causality of this multi-step process is rooted in fundamental principles of photochemistry.

  • Photoexcitation: BP-11 absorbs a photon of UV light, promoting an electron from its ground state (S₀) to an excited singlet state (S₁). The efficiency of this step is dictated by the overlap between the lamp's emission spectrum and the absorption spectrum of BP-11.[3][5]

  • Intersystem Crossing (ISC): The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).[1] This triplet state is the key reactive species in the initiation sequence.

  • Hydrogen Abstraction: The excited triplet BP-11 molecule possesses a diradical character. It readily abstracts a hydrogen atom from a suitable donor molecule, known as a co-initiator or synergist.[2][4] Commonly used co-initiators are tertiary amines, which have easily abstractable hydrogens on the carbon atom alpha to the nitrogen.[4][6]

  • Radical Generation: This abstraction event produces two radicals: a benzpinacol (ketyl) radical from the BP-11, which is relatively stable and typically does not initiate polymerization, and a highly reactive radical from the co-initiator.[4]

  • Polymerization Initiation: The radical derived from the co-initiator is the primary species that attacks the double bonds of monomers (e.g., acrylates), initiating the free-radical chain polymerization process.[2]

Diagram: Mechanism of Type II Photoinitiation

G BP_ground BP-11 (S₀) BP_singlet BP-11 (S₁ - Singlet State) BP_ground->BP_singlet 1. UV Absorption (hν) BP_triplet BP-11* (T₁ - Triplet State) BP_singlet->BP_triplet 2. Intersystem Crossing Ketyl_Radical Ketyl Radical (Unreactive) BP_triplet->Ketyl_Radical 3. H-Abstraction Initiating_Radical Initiating Radical (R₃N-ĊHR') Co_initiator Co-initiator (e.g., R₃N-CH₂R') Co_initiator->Initiating_Radical Polymer Growing Polymer Chain (R-M•) Initiating_Radical->Polymer 4. Initiation Monomer Monomer (M) Monomer->Polymer

Caption: Photochemical pathway for radical generation by this compound.

Physicochemical Properties and Formulation Data

The selection of a photoinitiator is governed by its physical and chemical properties, which dictate its solubility, compatibility, and spectral sensitivity.

PropertyValueSignificance in Formulation
Chemical Name 2,2',4,4'-TetrahydroxybenzophenoneThe hydroxyl groups enhance its UV absorption breadth.
CAS Number 131-55-5Unique identifier for regulatory and sourcing purposes.
Molecular Formula C₁₃H₁₀O₅-
Molar Mass 246.22 g/mol Affects concentration calculations and potential for migration.
Appearance Pale yellow powderCan impart a slight yellow tint to clear formulations.
Melting Point 194-201 °CHigh melting point can affect dissolution in some systems.
Solubility Soluble in most organic solvents; insoluble in water.[7]Crucial for compatibility with monomers and oligomers.
UV Absorption (λmax) Approx. 280-400 nm[8]Broad absorption profile. Requires a UV source with output in the UVA range (e.g., Mercury lamps, 365 nm LEDs).

Experimental Protocol: UV Curing of an Acrylate Formulation

This protocol describes a self-validating system for testing the efficacy of this compound as a photoinitiator. The validation steps are integrated to provide a clear cause-and-effect relationship between formulation and cure performance.

Step 1: Formulation Preparation
  • Objective: To create a homogenous, liquid photopolymer resin.

  • Materials:

    • Trimethylolpropane triacrylate (TMPTA) - Monomer

    • This compound (BP-11) - Photoinitiator

    • 2-(Dimethylamino)ethyl methacrylate (DMAEMA) - Co-initiator

    • Amber glass vial

  • Procedure:

    • In an amber vial to prevent premature exposure to ambient light, add TMPTA (e.g., 9.5 g).

    • Add BP-11 (e.g., 0.3 g, for 3% w/w). Stir with a magnetic stirrer until fully dissolved. The choice of 3% is a typical starting point; concentration directly impacts the rate of radical generation.

    • Add DMAEMA (e.g., 0.2 g, for 2% w/w). The co-initiator is essential; a control formulation without it will fail to cure, validating the Type II mechanism.

    • Continue stirring in the dark for 15 minutes to ensure homogeneity.

Step 2: Curing and Initial Assessment
  • Objective: To polymerize the liquid resin into a solid film.

  • Procedure:

    • Using a drawdown bar, apply a thin film (e.g., 50 µm) of the formulation onto a glass slide.

    • Place the slide on the conveyor belt of a UV curing unit equipped with a medium-pressure mercury lamp (or a 365 nm LED array).

    • Expose the film to a controlled dose of UV radiation (e.g., 500 mJ/cm²).

    • Self-Validation Check 1 (Tack-Free Test): Immediately after curing, lightly touch the surface with a cotton ball. If no fibers adhere, the film is considered tack-free, indicating good surface cure. This is a strength of benzophenone systems, as they can help overcome oxygen inhibition at the surface.[9]

Step 3: Quantitative Cure Validation
  • Objective: To scientifically verify the extent of polymerization.

  • Procedure 1: FTIR Spectroscopy

    • Record an FTIR spectrum of the liquid resin.

    • Record an FTIR spectrum of the cured film.

    • Causality: The polymerization proceeds by consuming the acrylate C=C double bonds. Monitor the disappearance of the characteristic acrylate peak at ~810 cm⁻¹ or ~1635 cm⁻¹. The degree of conversion can be calculated by comparing the peak area before and after curing, providing a quantitative measure of success.

  • Procedure 2: Solvent Rub Test (ASTM D5402)

    • Take a cloth saturated with a solvent (e.g., methyl ethyl ketone, MEK).

    • Perform double rubs on the cured film with moderate pressure.

    • Causality: A fully cured, cross-linked polymer network exhibits high chemical resistance. The number of rubs the film withstands before being removed is a direct measure of its cross-link density and, therefore, the effectiveness of the photoinitiation. A poorly cured film will dissolve quickly.

Diagram: Experimental Workflow

G process_node process_node validation_node validation_node A 1. Formulation (Monomer + BP-11 + Co-initiator) B 2. Film Application (50 µm on substrate) A->B Homogenous Resin C 3. UV Curing (e.g., 365 nm, 500 mJ/cm²) B->C D 4. Initial Check (Tack-Free Test) C->D Solid Film E 5. Quantitative Analysis (FTIR Spectroscopy) D->E Pass/Fail F 6. Performance Test (Solvent Resistance) E->F Determine % Conversion G Result: Validated Cured Polymer F->G Determine Cross-link Density

Caption: A self-validating workflow for UV curing with this compound.

Applications and Strategic Considerations

This compound's dual functionality makes it suitable for applications where both UV curing and long-term UV stability are required.

  • UV-Curable Coatings and Inks: It can initiate the curing process and then, any unreacted BP-11 can serve as a UV absorber in the final product, protecting it from sunlight.[9]

  • Surface Grafting: Benzophenones are widely used to photograft polymers onto surfaces.[10] BP-11 can be used to create functionalized surfaces by initiating polymerization from a substrate that can act as a hydrogen donor.[11]

  • Adhesives and Sealants: The ability to cure rapidly upon UV exposure is advantageous for industrial assembly processes.[12]

Strategic Insights:

  • Migration Concerns: Like many small-molecule additives, BP-11 and its byproducts can potentially migrate out of the cured polymer. This is a critical consideration for applications in food packaging or medical devices.[9][13] To mitigate this, researchers have developed polymeric or polymerizable benzophenone derivatives that become covalently bonded into the polymer network.[9]

  • Yellowing: Benzophenone-based systems can sometimes impart a yellow tint, especially in thick sections or upon prolonged UV exposure. This must be evaluated for applications where optical clarity is paramount.

  • LED Curing: With the rise of UV-LED lamps, typically emitting at 365, 395, or 405 nm, it is crucial to ensure the photoinitiator system has sufficient absorbance at these specific wavelengths. While BP-11's primary absorption is in the shorter UVA range, formulating with sensitizers may be necessary to improve efficiency with longer wavelength LEDs.[14]

Conclusion

This compound is a versatile molecule in polymer chemistry, acting as both a UV absorber and a Type II photoinitiator. Its efficacy as an initiator is fundamentally dependent on a bimolecular reaction with a hydrogen-donating co-initiator. By understanding the underlying photochemical mechanism and employing self-validating experimental protocols, researchers can effectively harness the capabilities of this compound to develop robust and durable UV-cured materials. Careful consideration of its limitations, such as potential migration and yellowing, is essential for its successful implementation in demanding applications.

References

  • Hufenus, R., et al. (2020). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. PMC - NIH. Available at: [Link]

  • Adams, S. B., et al. (2023). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. PMC - NIH. Available at: [Link]

  • Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. Available at: [Link]

  • Zhang, Y., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI. Available at: [Link]

  • ResearchGate. (2019). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Available at: [Link]

  • Wikipedia. Photopolymer. Available at: [Link]

  • Nie, J., et al. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • ResearchGate. (2022). Synthesis and application of novel benzophenone photoinitiators. Available at: [Link]

  • Ma, H., et al. (2000). A Novel Sequential Photoinduced Living Graft Polymerization. Macromolecules. Available at: [Link]

  • Campaign for Safe Cosmetics. Benzophenone & Related Compounds. Available at: [Link]

  • ResearchGate. (2014). UV absorption spectrum of benzophenone in ethanol and cyclohexane. Available at: [Link]

  • Ataman Kimya. BENZOPHENONE 1. Available at: [Link]

  • DMT Corporation. (2021). High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102. Available at: [Link]

  • Ataman Kimya. BENZOPHENONE-3. Available at: [Link]

  • Xiamen University. (2022). Brief description of hydrogen-capturing photoinitiators and their two main categories. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Evaluating the Efficacy of Benzophenone-11 as a UV Absorber

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Mechanism of Benzophenone-11 in UV Protection

This compound (BP-11), a member of the benzophenone family of organic ultraviolet (UV) absorbers, is a critical ingredient in formulations designed to protect materials and human skin from the damaging effects of solar radiation.[1] Structurally, benzophenones consist of two benzene rings connected by a carbonyl group, a configuration that forms a conjugated system adept at absorbing high-energy UV photons.[1] this compound is specifically utilized for its ability to absorb a broad spectrum of UV radiation, which is then converted into harmless thermal energy.[2] This process prevents the UV radiation from initiating degradative photochemical reactions in the substrate, be it a polymer, coating, or human skin.[2]

The mechanism of action for benzophenone UV absorbers is elegant in its efficiency. Upon absorbing a UV photon, the molecule is promoted to an excited singlet state. It then undergoes a rapid intersystem crossing to a triplet state.[3] The energy of this excited state is then dissipated primarily through non-radiative pathways, such as molecular vibrations, releasing the energy as heat.[2] This photochemical process is cyclical and remarkably stable, allowing a single molecule of this compound to absorb and dissipate UV energy multiple times without significant degradation, a property known as photostability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques to rigorously evaluate the efficacy of this compound as a UV absorber. The protocols herein are designed to be self-validating systems, ensuring technical accuracy and field-proven insights.

Core Efficacy Evaluation Techniques

A multi-faceted approach is essential for a thorough evaluation of this compound's efficacy. This involves a combination of in vitro and in vivo methodologies, each providing unique and complementary data points. The primary techniques covered in this guide are:

  • UV-Visible Spectrophotometry: To determine the fundamental UV absorption characteristics.

  • In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Analysis: To quantify the protective efficacy on a standardized substrate.

  • Photostability Assessment: To evaluate the molecule's stability and performance upon prolonged UV exposure.

  • High-Performance Liquid Chromatography (HPLC): For the precise quantification of this compound in various formulations.

  • In Vivo SPF Determination (Methodology Overview): To understand the gold standard for clinical efficacy testing.

Protocol 1: UV-Visible Spectrophotometric Analysis

Objective: To determine the UV absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.

Rationale: This is the foundational assay to confirm the identity and inherent UV-absorbing properties of the molecule. The absorption spectrum provides a "fingerprint" of the compound's effectiveness across the UV range.

Materials and Equipment:

  • This compound standard

  • Ethanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Visible spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve in a 100 mL volumetric flask with spectroscopic grade ethanol to create a 100 µg/mL stock solution.

    • From the stock solution, prepare a working solution of 10 µg/mL by diluting 10 mL of the stock to 100 mL with ethanol in a volumetric flask.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 200 nm to 400 nm.

    • Use ethanol in a quartz cuvette as the blank to zero the instrument.

  • Measurement:

    • Rinse a quartz cuvette with the 10 µg/mL this compound working solution and then fill it.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan.

  • Data Analysis:

    • Record the absorbance values across the scanned wavelength range.

    • Identify the wavelength at which the maximum absorbance occurs (λmax).

    • The resulting spectrum should be characteristic of a benzophenone system, with significant absorbance in the UVA and UVB regions.[4]

Expected Results: this compound is expected to exhibit a broad absorption profile, effectively covering the UVA and UVB ranges (approximately 280-400 nm).[2]

Protocol 2: In Vitro SPF and UVA-PF Determination

Objective: To assess the Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) of a formulation containing this compound using an in vitro method, in alignment with principles from ISO 24443.[5][6]

Rationale: This protocol simulates the application of a sunscreen on the skin by using a substrate with a defined roughness. It provides a reliable and ethical alternative to human testing for formulation screening and quality control.[7]

Materials and Equipment:

  • Formulation containing a known concentration of this compound

  • Polymethylmethacrylate (PMMA) plates with a specified roughness[7][8]

  • UV-Visible spectrophotometer equipped with an integrating sphere

  • Solar simulator with a defined and calibrated UV output[9][10]

  • Positive displacement pipette or automated robotic applicator

  • Analytical balance

Experimental Workflow:

G InVitro In Vitro Testing (Spectrophotometry, PMMA plates) InVivo In Vivo Testing (Human Subjects, ISO 24444) InVitro->InVivo Predictive data for clinical trials Formulation Formulation Development & Screening InVitro->Formulation Iterative improvements QC Quality Control & Batch Release InVitro->QC Routine checks Regulatory Regulatory Submission & Claim Substantiation InVivo->Regulatory Gold standard for efficacy claims Formulation->InVitro Fast, cost-effective screening

Sources

In vitro assays to assess the photoprotective effect of Benzophenone-11

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: In Vitro Assays to Assess the Photoprotective and Endocrine Activity Profile of Benzophenone Derivatives

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Characterizing Benzophenone-Type UV Filters

This document provides a comprehensive guide to the in vitro evaluation of Benzophenone-type ultraviolet (UV) filters. While the topic specifies Benzophenone-11, this is not a standard INCI designation. Therefore, this guide will focus on the methodologies applicable to the entire class of benzophenone derivatives, using common examples like Benzophenone-3 (Oxybenzone) as a model compound for the described protocols. The principles and assays detailed herein are fundamental for any robust assessment of a UV filter's efficacy and safety profile.

We will move beyond simple procedural lists to explore the scientific rationale behind each step, ensuring a self-validating experimental design. This guide is structured into two primary sections: the first details the assessment of photoprotective efficacy (UVB and UVA protection), and the second addresses the critical safety evaluation of potential endocrine-disrupting activity.

Part 1: Quantitative Assessment of Photoprotective Efficacy

The primary function of a sunscreen active is to attenuate the transmission of harmful UV radiation to the skin. This is achieved by absorbing, scattering, or reflecting UV photons.[1] In vitro methods offer a rapid, ethical, and cost-effective alternative to in vivo human testing for screening and development purposes.[1][2] The cornerstone of this assessment is UV-Vis spectrophotometry, which measures the amount of UV radiation passing through a standardized film of the test product.[1][3]

Core Principle: Spectrophotometric Analysis of UV Transmittance

The in vitro determination of Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) relies on measuring the spectral transmittance of a sunscreen product applied to a substrate.[3] The absorbance values across the UV spectrum (290-400 nm) are then used in standardized equations to calculate the protection factors.

Causality in Experimental Design: Why These Specifics Matter
  • The Substrate Choice (Polymethylmethacrylate - PMMA Plates): Human skin is not a perfectly smooth surface. To accurately model the behavior of a sunscreen film in a real-world application, a substrate with a textured topography is essential. Roughened PMMA plates are the industry standard because their surface mimics the microrelief of the skin, ensuring a more uniform and reproducible distribution of the product.[4][5] This prevents an artificially perfect film that would overestimate the protection factor.

  • The Application Rate (e.g., 1.2 - 1.3 mg/cm²): The efficacy of a UV filter is directly proportional to the thickness and uniformity of the applied film. Regulatory and testing bodies like COLIPA and ISO have standardized the application rate to ensure that in vitro results can be reliably compared across different laboratories and formulations.[3][5] This specific quantity correlates with the amount used during in vivo SPF testing.

  • The Spreading and Drying Protocol: A meticulous, standardized spreading technique is non-negotiable for achieving a homogeneous film. An uneven film will have "thin spots" where UV radiation can penetrate, leading to inaccurate and unreliable absorbance readings. The prescribed two-phase process of gentle distribution followed by more moderate pressure with alternating strokes ensures consistency.[6] A subsequent drying period of at least 15 minutes allows the film to stabilize and for any volatile components to evaporate, which is critical for a stable baseline measurement.[7]

  • The Necessity of Pre-Irradiation: A UV filter's job is to absorb UV energy, but this process can sometimes degrade the molecule, reducing its efficacy over time. This phenomenon is known as photo-instability. To account for this, robust methods like the ISO 24443 standard require irradiating the sunscreen film with a controlled dose of UV from a solar simulator before the final absorbance measurement.[4][6][8] This provides a more realistic measure of the protection offered after sun exposure.

Experimental Workflow: In Vitro SPF & UVA-PF Determination

G cluster_prep Phase 1: Sample Preparation cluster_measure Phase 2: Measurement & Irradiation cluster_calc Phase 3: Data Analysis p1 Measure blank absorbance of clean PMMA plate p2 Apply Benzophenone formula (1.3 mg/cm²) p1->p2 p3 Spread sample using standardized technique p2->p3 p4 Allow film to dry (min. 15 minutes) p3->p4 m1 Measure pre-irradiation absorbance spectrum (A0) p4->m1 m2 Expose plate to defined UV dose in solar simulator m1->m2 m3 Measure post-irradiation absorbance spectrum (A) m2->m3 c1 Calculate In Vitro SPF (Mansur Equation) m3->c1 c2 Calculate UVA-PF and Critical Wavelength (λc) c1->c2

Caption: Workflow for In Vitro Photoprotection Analysis.

Detailed Protocol: In Vitro SPF & UVA-PF Determination (ISO 24443 Aligned)

1. Materials & Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere.

  • Solar Simulator compliant with ISO/COLIPA standards.[6]

  • Roughened PMMA plates (e.g., HelioScreen HD 6).

  • Analytical Balance (4 decimal places).

  • Positive displacement micropipette.

  • Finger cots (latex or nitrile).

  • Ethanol (for cleaning).

2. Step-by-Step Methodology:

  • Blank Measurement: Clean a PMMA plate with ethanol and measure its absorbance as a blank.

  • Sample Application: Weigh the PMMA plate. Using a positive displacement pipette, apply the Benzophenone-containing formulation at a concentration of 1.3 mg/cm².[5] Record the exact weight.

  • Spreading: Immediately after application, place a finger cot on your index finger. Distribute the product over the entire surface with light circular motions for ~30 seconds. Then, spread the sample with moderate pressure using alternating horizontal and vertical strokes for another ~30 seconds to achieve a uniform film.[6]

  • Drying: Place the plate in a dark, level location for at least 15 minutes to allow the film to equilibrate.[7]

  • Pre-Irradiation Measurement: Place the plate in the spectrophotometer and measure the UV transmittance at multiple points on the plate, covering a total area of at least 2 cm².[4] Average these readings to obtain the initial absorbance spectrum, A₀(λ).

  • UV Irradiation: Expose the sample plate to a defined dose of UV radiation from the calibrated solar simulator. The dose is calculated based on the initial UVA protection factor (UVAPF₀) to account for photostability.[4]

  • Post-Irradiation Measurement: Immediately after irradiation, repeat the spectrophotometric measurement to obtain the final absorbance spectrum, A(λ).

  • Calculations:

    • In Vitro SPF: Calculated using the post-irradiation absorbance data and the Mansur equation: SPFin vitro = CF × Σ290400 EE(λ) × I(λ) / Σ290400 EE(λ) × I(λ) × 10-A(λ) Where:

      • CF = Correction Factor (typically 10)

      • EE(λ) = Erythemal effectiveness spectrum

      • I(λ) = Solar irradiance spectrum

      • A(λ) = Absorbance at wavelength λ

    • Critical Wavelength (λc): The wavelength at which the integral of the absorbance spectrum from 290 nm reaches 90% of the total integral from 290 to 400 nm. A value ≥ 370 nm is required for a "broad spectrum" claim in many regions.[1][9]

    • UVA Protection Factor (UVA-PF): Calculated based on the post-irradiation absorbance spectrum and the Persistent Pigment Darkening (PPD) action spectrum, as defined in ISO 24443.

Data Presentation: Example Results
ParameterFormulation with BenzophenonePlacebo (No UV Filter)Acceptance Criteria
In Vitro SPF 32.51.2Target-dependent
Critical Wavelength (λc) 378 nmN/A≥ 370 nm (Broad Spectrum)
UVA-PF / SPF Ratio 0.45N/A≥ 1/3

Part 2: Safety Assessment of Potential Endocrine Activity

Certain UV filters, including some benzophenones, have come under scrutiny for their potential to interact with the endocrine system.[10][11] Therefore, a comprehensive evaluation must include assays to detect potential hormonal activity. The Yeast Estrogen Screen (YES) and Yeast Androgen Screen (YAS) are widely accepted, sensitive in vitro bioassays for this purpose.[12]

Core Principle: Receptor-Mediated Gene Expression in Yeast

The YES/YAS assays utilize genetically modified strains of the yeast Saccharomyces cerevisiae.[13] These yeast cells have been engineered to:

  • Contain the gene for a human hormone receptor (human Estrogen Receptor α for YES, human Androgen Receptor for YAS).

  • Contain a reporter gene construct (e.g., lacZ) that is activated upon ligand binding to the hormone receptor.

When an endocrine-active substance (like the Benzophenone test sample) enters the yeast cell and binds to the receptor, it triggers a conformational change. This activated receptor complex initiates the transcription of the lacZ reporter gene, leading to the production of the enzyme β-galactosidase. This enzyme then cleaves a chromogenic substrate added to the medium, resulting in a quantifiable color change (e.g., from yellow to red).[13] The intensity of this color is directly proportional to the estrogenic or androgenic activity of the test substance.

G cluster_cell Yeast Cell compound Estrogenic Compound (e.g., Benzophenone) receptor Human Estrogen Receptor (hERα) compound->receptor Binds complex Activated Receptor-Ligand Complex receptor->complex Activates reporter Reporter Gene (lacZ) Transcription complex->reporter Initiates enzyme β-galactosidase Enzyme Production reporter->enzyme substrate Chromogenic Substrate enzyme->substrate Converts product Colored Product (Signal) substrate->product

Caption: Signaling Pathway of the Yeast Estrogen Screen (YES) Assay.

Detailed Protocol: YES/YAS Assay

1. Materials & Equipment:

  • Genetically modified S. cerevisiae strains (for YES and YAS assays).

  • Yeast growth medium.

  • Sterile 96-well microtiter plates.

  • Positive Controls: 17β-estradiol (E2) for YES; 5α-Dihydrotestosterone (DHT) for YAS.

  • Negative Control: Vehicle (e.g., DMSO).

  • Benzophenone test substance, dissolved in a suitable solvent.

  • Chromogenic substrate (e.g., CPRG or ONPG).

  • Lyticase (optional, for increased sensitivity).[13]

  • Microplate incubator (30°C).

  • Microplate reader (spectrophotometer).

2. Step-by-Step Methodology:

  • Yeast Culture: Prepare a fresh culture of the yeast and grow to the mid-logarithmic phase.

  • Plate Preparation: In a 96-well plate, create serial dilutions of the Benzophenone test sample and the positive controls. Also include wells for the negative (vehicle) control.

  • Inoculation: Add the prepared yeast culture to all wells of the microplate.

  • Incubation: Seal the plate and incubate for approximately 18 hours at 30°C to allow for receptor binding and reporter gene expression.[12][14][15]

  • Cell Lysis (Optional): To increase assay sensitivity, the yeast cell wall can be digested by adding lyticase and incubating further.[13]

  • Color Development: Add the chromogenic substrate to each well. Incubate the plate until a sufficient color change is observed in the positive control wells.

  • Measurement: Stop the reaction (if necessary) and measure the absorbance in each well using a microplate reader at the appropriate wavelength for the substrate used.

  • Data Analysis:

    • Correct the absorbance readings by subtracting the blank values.

    • Plot the absorbance versus the log of the concentration for the test substance and the positive control to generate dose-response curves.

    • Calculate the EC₅₀ (half-maximal effective concentration) for the Benzophenone sample and the positive control. The results can be expressed as absolute concentrations or relative to the positive control (e.g., Estradiol Equivalents - EEQ).

Data Presentation: Example Results for Endocrine Activity
AssayCompoundEC₅₀ (M)Relative Potency (vs. Control)
YES 17β-Estradiol (Control)1.5 x 10⁻¹⁰1
YES Benzophenone Sample2.3 x 10⁻⁶6.5 x 10⁻⁵
YAS DHT (Control)8.0 x 10⁻¹⁰1
YAS Benzophenone Sample> 10⁻⁴ (Inactive)N/A

References

  • A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PubMed Central. [Link]

  • In Vitro Evaluation of Sunscreens: An Update for the Clinicians. PMC - NIH. [Link]

  • Cosmetics — Sun protection test method — Determination of sunscreen UVA photoprotection in vitro. ISO. [Link]

  • IN VITRO METHOD FOR THE DETERMINATION OF THE UVA PROTECTION FACTOR AND “CRITICAL WAVELENGTH” VALUES OF SUNSCREEN PRODUCTS Guideline June 2009. Regulations.gov. [Link]

  • In vitro test method to assess the UVA protection performance of sun care products.
  • Determination of the In Vitro SPF. ResearchGate. [Link]

  • ALS Webinar | Sunscreen Testing: Ensuring Safety and Efficacy in a Changing Regulatory Environment. YouTube. [Link]

  • Yeast Estrogen and Androgen Screens. Ecotox Centre. [Link]

  • YES and YAS assay. Wikipedia. [Link]

  • In Vitro Photoprotection and Functional Photostability of Sunscreen Lipsticks Containing Inorganic Active Compounds. MDPI. [Link]

  • Labeling and Effectiveness Testing: Sunscreen Drug Products for Over-The-Counter Human Use — Small Entity Compliance Guide. FDA. [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • UVAPF In Vitro Broad Spectrum Test. Eurofins. [Link]

  • Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. National Institute of Chemistry, Slovenia. [Link]

  • In vitro SPF Testing. Eurofins. [Link]

  • IN VITRO METHOD FOR THE DETERMINATION OF THE UVA PROTECTION FACTOR AND “CRITICAL WAVELENGTH” VALUES OF SUNSCREEN PRODUCTS Guideline March 2011. CEC EDITORE. [Link]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]

  • Mechanisms that could be triggered when avobenzone (11) is exposed to UV radiation. ResearchGate. [Link]

  • The COLIPA in vitro UVA method: a standard and reproducible measure of sunscreen UVA protection. PubMed. [Link]

  • A-YAS. new_diagnostics. [Link]

  • SPF FDA 2011. Eurofins. [Link]

  • The COLIPA in vitro UVA method: a standard and reproducible measure of sunscreen UVA protection. Wiley Online Library. [Link]

  • XenoScreen XL YAS - Yeast Androgen Screen - Test Kit for the Detection. Xenometrix. [Link]

  • Substance report | HBM4EU. HBM4EU. [Link]

  • What is the mechanism of Oxybenzone?. Patsnap Synapse. [Link]

  • XenoScreen XL YES - Yeast Estrogen Screen - Test Kit for the Detection. Xenometrix. [Link]

  • (PDF) IN VITRO EVALUATION OF THE UV FILTERS' PHOTOSTABILITY. ResearchGate. [Link]

  • UV absorption spectrum of benzophenone in ethanol and cyclohexane. ResearchGate. [Link]

  • Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory. NIH. [Link]

  • Benzophenone Accumulates over Time from the Degradation of Octocrylene in Commercial Sunscreen Products. ACS Publications. [Link]

  • Photoexcited states of UV absorbers, benzophenone derivatives. PubMed. [Link]

  • Evaluation of cell biomarkers as in vitro photoprotective assays for sunscreen formulations. Nature. [Link]

  • Issues at the Margins: Validation of Sunscreen in-vitro UVA Test Measurement For FDA, COLIPA and ISO. Eurofins. [Link]

  • Structure-related endocrine-disrupting potential of environmental transformation products of benzophenone-type UV filters: A Review. ResearchGate. [Link]

  • The ALT‐SPF ring study – in vitro determination of the SPF & UVA‐PF by the fused method. PMC - NIH. [Link]

  • Scientific advice on the safety of Benzophenone-2 (BP-2) and Benzophenone-5 (BP-5). Public Health - European Commission. [Link]

  • SCIENTIFIC ADVISORY GROUP ON CHEMICAL SAFETY OF NON-FOOD AND NON-MEDICINAL CONSUMER PRODUCTS (SAG-CS). GOV.UK. [Link]

  • XenoScreen YES/YAS. Biotoxik. [Link]

  • STUDY REPORT. Pelham Matrix. [Link]

  • High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102. deltachem.net. [Link]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Semantic Scholar. [Link]

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Troubleshooting & Optimization

Preventing photodegradation of Benzophenone-11 during experimental procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for Benzophenone-11 (BP-11), also known as Uvinul® M40 or 2,4-dihydroxybenzophenone.[1][2][3] As a widely used UV absorber in various formulations, its inherent function is to interact with UV radiation.[4] However, this very property makes it susceptible to photodegradation during experimental handling, potentially compromising data integrity. This guide provides a series of troubleshooting steps and in-depth answers to common questions encountered by researchers, ensuring the stability and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is this compound susceptible?

Answer: Photodegradation is the alteration of a molecule's chemical structure by light energy. This compound is a benzophenone-type UV filter, a class of molecules designed to absorb UVA and UVB radiation.[5] The process, simplified, is as follows:

  • UV Absorption: The benzophenone core of BP-11 absorbs photons, primarily in the UVA and UVB range (approx. 290-400 nm), which elevates its electrons to a high-energy singlet excited state.[6]

  • Intersystem Crossing: This singlet state is very short-lived and efficiently converts to a more stable, lower-energy, but longer-lived triplet excited state (³BP-11*).[7]

  • Chemical Reaction: This energetic triplet state is the primary culprit behind degradation. It is highly reactive and can participate in several degradation pathways, including hydrogen abstraction from solvent molecules or reactions with molecular oxygen.[8][9]

This reactivity is precisely why you must control the experimental environment. The very mechanism that makes it an effective UV absorber also makes it vulnerable to undesired photochemical reactions in solution.[10]

G BP11_ground BP-11 (Ground State) BP11_singlet ¹BP-11* (Singlet Excited State) BP11_ground->BP11_singlet UV Photon (hν) Absorption BP11_triplet ³BP-11* (Triplet Excited State) BP11_singlet->BP11_triplet Intersystem Crossing (ISC) Degradation Degradation Products (e.g., hydroxylated species, cleavage products) BP11_triplet->Degradation Reaction with Solvent/O₂ Quencher Triplet Quencher (e.g., O₂, Additives) BP11_triplet->Quencher Quenching Stable_Return BP-11 (Ground State) (Non-radiative decay) Quencher->Stable_Return

Caption: Photochemical pathway of this compound.

Q2: I'm seeing a gradual loss of my BP-11 peak in HPLC analysis. Is this definitely photodegradation?

Answer: While photodegradation is a strong possibility, other factors could be at play. A systematic approach is needed to confirm the cause.

  • Run a "Dark" Control: Prepare an identical sample and store it completely protected from light (e.g., wrapped in aluminum foil in a drawer) for the same duration as your experimental sample. If the peak area in the dark control remains stable while the experimental sample degrades, photodegradation is the confirmed cause.

  • Check for New Peaks: Photodegradation is a chemical transformation, not disappearance. Look for the appearance of new, smaller peaks in your chromatogram, often eluting earlier (more polar) than the parent BP-11 peak. These are likely degradation products, such as hydroxylated species.[8]

  • UV-Vis Spectroscopy: Monitor the UV spectrum of your solution over time. Photodegradation will often lead to a decrease in the primary absorbance peak and potentially a shift in the maximum absorption wavelength (λmax) as the chromophore is altered.[11]

A validated HPLC method is crucial for this analysis. A typical setup might involve a C18 column with a mobile phase like methanol and water, with UV detection around 315 nm.[12]

Troubleshooting Guide: Preventing Degradation

This section addresses specific issues and provides actionable solutions.

Issue 1: My BP-11 solution degrades even when stored in standard lab lighting.

Root Cause: Ambient laboratory lighting, especially from fluorescent bulbs, and indirect sunlight from windows emit sufficient UV radiation to induce photodegradation over time. Benzophenones are known to be susceptible to light with wavelengths greater than 300 nm.[6]

Solutions:

  • Primary Containment: Always prepare and store stock solutions and experimental samples in amber glass vials or flasks. Amber glass is specifically designed to block a significant portion of UV and blue light.

  • Secondary Shielding: For highly sensitive experiments or long-term storage, wrap your amber containers in aluminum foil. This provides a near-complete light barrier.

  • Workflow Modification: Conduct sample preparation steps in a shaded area of the lab, away from direct window light. If possible, use a yellow light "safe room" or turn off overhead lights and use a directed bench lamp for illumination.

Light Protection MethodEfficacyPracticality
Clear Glass NoneHigh
Amber Glass Good (Blocks most UV < 400 nm)High
Amber Glass + Foil Excellent (Near total block)Medium
Working in Dark/Red Light ExcellentLow (Can be impractical)
Issue 2: I'm using amber vials, but my solution still shows degradation, especially in certain solvents.

Root Cause: The solvent is not an innocent bystander; it is a direct participant in the photochemical reaction. The excited triplet state of BP-11 is a powerful hydrogen abstractor. Solvents with easily abstractable hydrogens, like secondary alcohols, are particularly problematic.[9] Additionally, dissolved molecular oxygen is a ground-state triplet that can readily react with the excited triplet BP-11, leading to photooxidation.[13]

Solutions:

  • Solvent Selection: Choose solvents with low hydrogen-donating potential. Acetonitrile is often a superior choice to alcohols like isopropanol for photochemical studies.[9] The classic photoreduction of benzophenone to benzopinacol using isopropyl alcohol is a textbook example of this unwanted reactivity.[7]

  • Deoxygenate Your Solvent: Removing dissolved oxygen is one of the most critical steps for preventing photooxidation. This process, known as degassing, eliminates a key reactant.

Protocol: Solvent Degassing via Inert Gas Sparging This is a practical and effective method for many applications.[14][15]

  • Setup: Place your solvent in a flask sealed with a rubber septum. You will need a long needle connected to an inert gas source (Nitrogen or Argon) and a short "exit" needle.

  • Inlet: Insert the long needle so its tip is fully submerged below the solvent surface.

  • Outlet: Insert the short needle through the septum, ensuring its tip remains above the solvent level. This prevents pressure buildup.

  • Sparging: Gently bubble the inert gas through the solvent for 30-60 minutes.[14] The inert gas physically displaces the dissolved oxygen.

  • Blanketing: After sparging, remove the long needle first, then the short needle. The headspace of the flask will now be filled with an inert atmosphere, protecting the solvent. Use the degassed solvent promptly.

Caption: Workflow for preparing a photostable BP-11 solution.

Issue 3: My experimental system requires illumination. How can I study my system without degrading the BP-11?

Root Cause: The experiment itself necessitates light exposure, creating a direct conflict with BP-11's stability.

Solutions:

  • Use of Cut-off Filters: If the process you are studying is activated by a specific wavelength range (e.g., visible light), you can use optical cut-off filters. Place a filter between the light source and your sample that blocks the UV wavelengths responsible for exciting BP-11 while transmitting the wavelengths needed for your experiment.

  • Introduce a Triplet Quencher: This is an advanced technique. A triplet quencher is a molecule that can accept the energy from the excited triplet state of BP-11 (³BP-11*) via a collision, returning BP-11 to its ground state without a chemical reaction.[16] The quencher dissipates the energy harmlessly (often as heat). This is a competitive process, so the concentration of the quencher must be optimized.[17]

    • Note: This is not always feasible as the quencher could interfere with your primary experiment. Its selection and use require careful consideration of the specific chemical system.

References
  • Galiano, F., et al. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. Available at: [Link]

  • Prasse, C., et al. (2023). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. Available at: [Link]

  • Canonica, S., et al. (2013). Quenching of excited triplet states by dissolved natural organic matter. PubMed. Available at: [Link]

  • BASF. (2006). Uvinul, T-Lite™ and Z-COTE Grades: Cosmetic Solutions. Scribd. Available at: [Link]

  • Frontier, A. (2026). How To: Degas Solvents. University of Rochester, Department of Chemistry. Available at: [Link]

  • Prasse, C., et al. (2023). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. Available at: [Link]

  • Lin, K., et al. (2015). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. ResearchGate. Available at: [Link]

  • Springer Nature. (2023). The role of UV absorbers in preventing photodegradation and increasing lifespan of pesticides. Research Communities by Springer Nature. Available at: [Link]

  • Segall, A., et al. (2014). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. Available at: [Link]

  • Al-Awar, D., et al. (2011). Solvent Effects in Hydrogen Abstraction from Cholesterol by Benzophenone Triplet Excited State. ACS Publications. Available at: [Link]

  • Cao, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. Available at: [Link]

  • Raut, B. (2020). Photoreduction of benzophenone. YouTube. Available at: [Link]

  • Fessenden, R.W., & Gsponer, H.E. (1990). Mechanism of the Triplet-State Quenching by Molecular Oxygen in Solution. ACS Publications. Available at: [Link]

  • Singh, B., et al. (2022). The role of UV absorbers in preventing photodegradation and increasing lifespan of pesticides. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2018). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. MDPI. Available at: [Link]

  • University of York. (n.d.). Degassing solvents. University of York, Department of Chemistry. Available at: [Link]

  • de Oliveira, V.L., et al. (2014). Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability. PMC - NIH. Available at: [Link]

  • Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. PMC. Available at: [Link]

  • ResearchGate. (2022). What's the best way of degassing volatile organic solvents?. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones. Google Patents.
  • ResearchGate. (2020). Can we monitor the degradation of drugs using UV spectroscopy instead of using HPLC?. ResearchGate. Available at: [Link]

  • Cantatore, T., et al. (2009). Evaluation of the photostability of different UV filter combinations in a sunscreen. ResearchGate. Available at: [Link]

  • Berry Group. (2019). Section 5.4 Title: Degassing Solvents. University of Wisconsin-Madison. Available at: [Link]

  • Prasse, C., et al. (2023). release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing. Available at: [Link]

  • van der Velde, J.H.M., et al. (2019). On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of organic fluorophores. RSC Publishing. Available at: [Link]

  • Raytop Chemical. (2021). How to prevent or reduce the degradation of materials by UV?. Raytop Chemical. Available at: [Link]

  • Reddit. (2023). Solvent degassing. r/Chempros. Available at: [Link]

  • Premi, S., & Wallisch, M. (2022). Triplet-Energy Quenching Functions of Antioxidant Molecules. MDPI. Available at: [Link]

  • BASF. (2014). UV Filters. BASF Personal Care and Nutrition GmbH. Available at: [Link]

  • Zhang, Y., et al. (2014). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). TSI Journals. Available at: [Link]

  • Hamiico. (2023). How UV Stabilizers Prevent Plastic Degradation. Hamiico. Available at: [Link]

  • Wilkinson, F., & Farmilo, A. (1975). Quenching of triplet states by inorganic ions. Energy transfer and charge transfer mechanisms. Journal of the American Chemical Society. Available at: [Link]

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HPLC troubleshooting for Benzophenone-11: peak tailing and ghost peaks.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of Benzophenone-11

A Senior Application Scientist's Guide to Troubleshooting Peak Tailing and Ghost Peaks

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, specifically peak tailing and the appearance of ghost peaks. Here, we will delve into the root causes of these issues and provide systematic, field-proven solutions to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Peak Tailing
  • Q1: My this compound peak is tailing. What is the most likely cause?

    • A1: Peak tailing for a compound like this compound, which contains a phenolic hydroxyl group and a ketone, is often due to secondary interactions with the stationary phase. Specifically, the hydroxyl group can interact with residual silanol groups (Si-OH) on the silica-based stationary phase, leading to this undesirable peak shape.[1][2][3]

  • Q2: How does the mobile phase pH affect the peak shape of this compound?

    • A2: The mobile phase pH is a critical parameter.[4][5] this compound has a phenolic hydroxyl group, making it a weak acid. At a mobile phase pH close to its pKa, both the ionized and non-ionized forms of the molecule can exist, potentially leading to split or tailing peaks.[4] Adjusting the pH to fully protonate or deprotonate the analyte can significantly improve peak symmetry.

  • Q3: Can my sample solvent cause peak tailing?

    • A3: Yes. If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including tailing. It is always best to dissolve your sample in the initial mobile phase whenever possible.

Ghost Peaks
  • Q1: I see peaks in my blank injections. What are these "ghost peaks"?

    • A1: Ghost peaks, also known as artifact or system peaks, are signals in your chromatogram that are not from your injected sample.[6] They can originate from various sources, including contaminated mobile phases, system components (e.g., pump seals, injector), or carryover from previous injections.[6][7]

  • Q2: Why are ghost peaks more common in gradient elution?

    • A2: In gradient elution, the mobile phase composition changes over time. Impurities with low solubility in the initial, weaker mobile phase can accumulate on the column head. As the percentage of the stronger organic solvent increases, these trapped impurities are eluted, appearing as ghost peaks in the chromatogram.[7][8]

  • Q3: How can I identify the source of a ghost peak?

    • A3: A systematic approach is key. Start by running a blank gradient without an injection. If the peak is still present, the source is likely the mobile phase or the system. If it disappears, the issue may be related to the injector or the sample preparation process.[6]

In-Depth Troubleshooting Guides

Part 1: Conquering Peak Tailing in this compound Analysis

Peak tailing can compromise resolution and lead to inaccurate quantification. The primary cause is often secondary interactions between the analyte and the stationary phase.

The Science Behind Peak Tailing: Secondary Interactions

Silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface that are not fully end-capped.[3] These silanols are acidic and can interact with polar functional groups on analytes, such as the hydroxyl group of this compound.[9] This interaction is a form of secondary retention mechanism, separate from the primary hydrophobic interaction, which can lead to peak tailing.[1][2]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Adjust Mobile Phase pH start->check_ph add_modifier Add Mobile Phase Modifier check_ph->add_modifier Tailing Persists resolved Problem Resolved check_ph->resolved Improved Peak Shape check_column Evaluate Column Health add_modifier->check_column Tailing Persists add_modifier->resolved Improved Peak Shape new_column Try a Different Column check_column->new_column Column is Degraded check_system Check for Extra-Column Volume check_column->check_system Column is OK new_column->resolved check_system->resolved Issue Found & Fixed

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Experimental Protocols

  • Mobile Phase pH Adjustment:

    • Rationale: Changing the mobile phase pH can suppress the ionization of the analyte or the stationary phase silanol groups, thus minimizing secondary interactions.[4][5][10] For this compound, a weakly acidic compound, lowering the pH (e.g., to pH 3) will ensure the phenolic hydroxyl group is fully protonated, reducing its interaction with silanols.

    • Protocol:

      • Prepare a mobile phase of acetonitrile and water.

      • Add a small amount of an acid, such as 0.1% phosphoric acid or 0.1% formic acid, to the aqueous portion of the mobile phase to lower the pH.[11][12]

      • Equilibrate the column with the new mobile phase and inject the sample.

      • Observe the peak shape. A significant improvement indicates that silanol interactions were the primary cause of tailing.

  • Use of Mobile Phase Modifiers:

    • Rationale: Adding a competitive base to the mobile phase can mask the active silanol sites on the stationary phase, preventing them from interacting with the analyte.

    • Protocol:

      • If operating at a mid-range pH is necessary, consider adding a small concentration (e.g., 10 mM) of a modifier like triethylamine (TEA) to the mobile phase.[13]

      • Adjust the mobile phase pH after adding the modifier.

      • Equilibrate the system and inject the sample.

  • Column Evaluation and Selection:

    • Rationale: The column itself can be the source of the problem. Over time, columns can degrade, or you may be using a column type that is more prone to secondary interactions.

    • Protocol:

      • Column Wash: Flush the column with a strong solvent to remove any contaminants that may be causing the issue.[13]

      • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that might cause peak tailing.[6]

      • Try a Different Column: If the problem persists, try a column with a different stationary phase chemistry. A column with a more inert, base-deactivated, or end-capped stationary phase will have fewer accessible silanol groups and is less likely to cause tailing.

ParameterRecommendation for this compound AnalysisRationale
Column Modern, high-purity silica C18, end-cappedMinimizes residual silanol groups, reducing secondary interactions.
Mobile Phase Acetonitrile/Water or Methanol/WaterCommon reversed-phase solvents.[12][14]
pH Modifier 0.1% Phosphoric Acid or 0.1% Formic AcidSuppresses ionization of silanol groups and the analyte, improving peak shape.[11][15]
Temperature 30-40 °CCan improve peak efficiency and reduce viscosity.
Part 2: Banishing Ghost Peaks from Your Chromatograms

Ghost peaks can be perplexing and can interfere with the quantification of your target analytes. A systematic approach is crucial for their identification and elimination.

Common Sources of Ghost Peaks

Ghost peaks can arise from a multitude of sources, broadly categorized as:

  • Mobile Phase Contamination: Impurities in solvents, water, or additives.[6][7] Bacterial growth in the aqueous phase is also a common culprit.[8]

  • System Contamination: Leaching from tubing, worn pump seals, or carryover from the injector.[6]

  • Sample Preparation: Contaminated vials, caps, or solvents used in sample dilution.[6]

A Systematic Approach to Identifying Ghost Peak Sources

G start Ghost Peak Detected blank_gradient Run Blank Gradient (No Injection) start->blank_gradient peak_present Peak Present? blank_gradient->peak_present mobile_phase_system Source: Mobile Phase or System peak_present->mobile_phase_system Yes injector_sample Source: Injector or Sample Prep peak_present->injector_sample No check_mobile_phase Prepare Fresh Mobile Phase mobile_phase_system->check_mobile_phase clean_injector Clean Injector injector_sample->clean_injector check_system_components Inspect System Components check_mobile_phase->check_system_components Peak Persists resolved Problem Resolved check_mobile_phase->resolved Peak Gone check_system_components->resolved check_sample_prep Review Sample Prep clean_injector->check_sample_prep Peak Persists clean_injector->resolved Peak Gone check_sample_prep->resolved

Caption: Systematic identification of ghost peak sources.

Preventive Measures and Solutions

  • Mobile Phase Preparation and Handling:

    • Protocol:

      • Always use high-purity, HPLC-grade solvents and freshly prepared, high-quality water (e.g., from a well-maintained water purification system).[6][8]

      • Prepare mobile phases fresh daily and keep them covered to prevent contamination.[6]

      • To prevent microbial growth in the aqueous mobile phase, consider adding a small percentage of organic solvent (e.g., 5% acetonitrile or 15% methanol) or storing it in the refrigerator.[8]

      • Degas the mobile phase to prevent bubbles that can appear as peaks.[7]

  • System Maintenance and Hygiene:

    • Protocol:

      • Regularly flush the entire HPLC system with a strong solvent to remove any accumulated contaminants.

      • Routinely inspect and replace wearable parts like pump seals and injector components.[6]

      • Use an in-line filter or a ghost trap column between the pump and the injector to remove impurities from the mobile phase before they reach the column.[6]

  • Sample Preparation Best Practices:

    • Protocol:

      • Use clean glassware and high-quality vials and caps.[6]

      • Filter samples to remove particulates that could contaminate the system.

      • If a ghost peak is suspected to originate from the sample, a sample preparation cleanup step, such as solid-phase extraction (SPE), may be necessary.[16]

By following these structured troubleshooting guides and implementing the recommended preventative measures, you can effectively address issues of peak tailing and ghost peaks in your HPLC analysis of this compound, leading to more reliable and accurate results.

References

  • How to Identify Ghost Peaks in U/HPLC | Phenomenex. (2025, July 2). Phenomenex.
  • Dickie, A. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination.
  • Ghost Peaks in Gradient HPLC. (n.d.). Element Lab Solutions.
  • What causes a “ghost” peak and what can I do to prevent this? (n.d.).
  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (n.d.). Shimadzu.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC.
  • Separation of Benzophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Dolan, J. W. (2014, November 1). Back to Basics: The Role of pH in Retention and Selectivity.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Technology Networks.
  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.
  • How does an acid pH affect reversed-phase chromatography separ
  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • HPLC Methods for analysis of Benzophenone. (n.d.).
  • How can I resolve peak tailing during the analysis of drug in HPLC? (2021, September 19).
  • Taylor, T. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?
  • Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols. (2023, March 15). PubMed.
  • Control pH During Method Development for Better Chrom
  • Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. (n.d.). MDPI.
  • LC Technical Tip. (n.d.). Phenomenex.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.).
  • Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. (2025, August 5).

Sources

Methods for purifying Benzophenone-11 and removing impurities

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth methods and troubleshooting advice for the purification of Benzophenone-11, a UV absorber widely used in various industries. This document is intended for researchers, scientists, and drug development professionals aiming to achieve high-purity this compound for their applications.

Understanding this compound and Its Impurities

This compound is not a single molecular entity but a mixture of two key compounds:

  • Bis(2,4-dihydroxyphenyl)methanone (also known as Benzophenone-6)

  • Bis(2-hydroxy-4-methoxyphenyl)methanone

The ratio of these components can vary depending on the manufacturer and the intended application. The purification strategy, therefore, must consider the removal of impurities from both of these primary constituents.

Common Sources and Types of Impurities:

Impurities in this compound can originate from the synthesis process, degradation, or storage. Understanding the source is critical for selecting the appropriate purification method.

  • Synthesis-Related Impurities: The industrial synthesis of the components of this compound, typically through Friedel-Crafts acylation or related methods, can introduce several impurities:

    • Unreacted Starting Materials: Residual resorcinol, 4-methoxy phenol, benzoyl chloride, or benzotrichloride can remain in the crude product.[1][2]

    • Isomeric Byproducts: The acylation reaction may not be perfectly regioselective, leading to the formation of other isomeric benzophenones.

    • Side-Reaction Products: At elevated temperatures, side reactions can occur, leading to the formation of colored impurities like xanthenones.[3]

    • Residual Solvents and Catalysts: Solvents used in the reaction and purification (e.g., toluene, xylene, methanol) and catalysts (e.g., aluminum chloride) may be present in trace amounts.[2][4]

  • Degradation Products: this compound, being a UV absorber, is susceptible to degradation upon prolonged exposure to light, heat, and oxidative conditions. Forced degradation studies on related benzophenone compounds have shown that degradation can lead to the formation of various smaller molecules through pathways like hydroxylation and cleavage of the benzoyl group.[5]

  • Heavy Metals and Moisture: As with many chemical products, contamination with heavy metals such as arsenic and lead can occur. The Cosmetic Ingredient Review (CIR) has recommended maximum concentrations for these impurities in several benzophenones, including this compound.[6] Moisture content is another critical parameter to control.

Purification Methodologies

The choice of purification method depends on the nature and quantity of the impurities present. Here, we detail two primary methods: Recrystallization and Column Chromatography.

Method 1: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.

Experimental Protocol: Two-Solvent Recrystallization

This protocol is particularly effective when a single solvent does not provide the ideal solubility profile. A common approach for phenolic compounds like the components of this compound is to use a polar solvent in which the compound is soluble, and a non-polar anti-solvent to induce crystallization.

Materials:

  • Crude this compound

  • Methanol (Solvent 1)

  • Deionized Water (Solvent 2 - Anti-solvent)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol. The goal is to create a saturated or near-saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-solvent: While the methanolic solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly turbid. This indicates the point of supersaturation.

  • Re-dissolution: Gently heat the solution to redissolve the precipitate, aiming for a clear solution at a temperature just below the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol-water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to remove residual solvents.

Data Presentation:

ParameterRecommended ValueRationale
Solvent System Methanol/WaterMethanol effectively dissolves the polar benzophenone components, while water acts as an anti-solvent to induce crystallization.
Cooling Rate Slow cooling to RT, then ice bathPromotes the formation of larger, more perfect crystals with fewer included impurities.
Washing Solvent Cold Methanol/Water mixtureMinimizes the dissolution of the purified crystals while effectively removing the impure mother liquor.
Troubleshooting Recrystallization

Q1: The compound oiled out instead of crystallizing.

  • Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too supersaturated.

  • Solution:

    • Add more of the primary solvent (methanol) to the hot solution to reduce the saturation level.

    • Ensure the cooling process is very slow. Seeding the solution with a small crystal of pure product can help initiate proper crystallization.

Q2: No crystals are forming, even after cooling in an ice bath.

  • Cause: The solution is not sufficiently supersaturated.

  • Solution:

    • Reheat the solution and evaporate some of the solvent to increase the concentration of the compound.

    • Add a bit more of the anti-solvent (water) to the warm solution.

    • Scratch the inside of the flask with a glass rod to create nucleation sites.

    • Introduce a seed crystal.

Q3: The crystal yield is very low.

  • Cause: Too much solvent was used, or the compound is significantly soluble in the mother liquor even at low temperatures.

  • Solution:

    • Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure.

    • Ensure the final cooling step in the ice bath is sufficiently long.

Method 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. This method is particularly useful for separating isomeric byproducts and other closely related impurities.

Experimental Protocol: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (60-120 mesh)

  • Petroleum Ether (or Hexane)

  • Ethyl Acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 95:5 petroleum ether:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the components.

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light.

  • Combining and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation:

ParameterRecommended SystemRationale
Stationary Phase Silica Gel (60-120 mesh)The polar nature of silica gel allows for good separation of the moderately polar benzophenone components from less polar and more polar impurities.
Mobile Phase Petroleum Ether/Ethyl Acetate GradientStarting with a non-polar mobile phase and gradually increasing the polarity allows for the sequential elution of compounds with increasing polarity. A typical starting ratio could be 95:5, gradually moving to 80:20 or higher.
Monitoring TLC with UV visualizationProvides a quick and effective way to track the separation and identify the fractions containing the pure product.
Troubleshooting Column Chromatography

Q1: The separation between the desired compound and an impurity is poor.

  • Cause: The mobile phase polarity is not optimized.

  • Solution:

    • Run a series of TLC plates with different solvent systems to find a mobile phase that provides a better separation (a larger difference in Rf values).

    • Consider using a less polar solvent system and a longer column to improve resolution.

Q2: The compound is not eluting from the column.

  • Cause: The mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution:

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate).

Q3: The collected fractions are still impure.

  • Cause: The column may have been overloaded with the sample, or the fractions were too large.

  • Solution:

    • Use a larger column or a smaller amount of crude product.

    • Collect smaller fractions to improve the resolution of the separation.

    • Consider a second chromatography step under different conditions if a single separation is insufficient.

Visualizing the Purification Workflow

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis Purity Assessment cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Minor Impurities Chromatography Column Chromatography Crude->Chromatography Complex Mixtures Analysis HPLC/GC-MS Analysis Recrystallization->Analysis Chromatography->Analysis Pure Pure this compound Analysis->Pure Meets Specifications

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a single purification step?

A single recrystallization can often increase the purity to >99% if the initial material is relatively clean. For more complex mixtures of impurities, column chromatography may be necessary to achieve this level of purity.

Q2: How can I confirm the identity and purity of my final product?

The identity of this compound can be confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. Purity is best assessed using chromatographic techniques like HPLC (High-Performance Liquid Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry), which can separate and quantify residual impurities.

Q3: Are there any specific safety precautions I should take when working with this compound and the solvents?

Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used (methanol, petroleum ether, ethyl acetate) are flammable and should be handled with care, away from ignition sources. Refer to the Safety Data Sheets (SDS) for each chemical before use.

Q4: My purified this compound is slightly colored. What could be the cause?

A yellowish tint can be due to the presence of trace impurities, particularly oxidation or degradation products. If high purity is critical, a second purification step, such as passing the material through a short plug of silica gel or performing a second recrystallization with a different solvent system, may be necessary.

References

  • PubChem. Benzophenone 11. National Center for Biotechnology Information. [Link]

  • Cosmetic Ingredient Review. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3102, Benzophenone. [Link]

  • Google Patents.
  • Google Patents. Preparation process of 2-hydroxy-4-methoxybenzophenone.
  • Gondal, M. A., Dastageer, M. A., & Khalil, A. (2018). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules, 23(9), 2163. [Link]

  • Google Patents.
  • Google Patents.
  • Chemistry LibreTexts. Troubleshooting Crystallization. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzophenone. [Link]

  • Google Patents. Process for the manufacture of hydroxyalkoxybenzophenones.

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Validation & Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Benzophenone-11 Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Accurate Benzophenone-11 Measurement

This compound (BP-11), a member of the benzophenone family of aromatic ketones, is a crucial ingredient in a wide array of pharmaceutical and cosmetic products due to its capacity to absorb UV radiation. Its role in protecting formulations and human skin from photodegradation and sun damage makes its accurate quantification a non-negotiable aspect of quality control, regulatory compliance, and safety assurance. For researchers, scientists, and drug development professionals, selecting an appropriate, robust, and validated analytical method is a critical decision that underpins the reliability of product development and release data.

This guide provides an in-depth comparative analysis of the principal analytical techniques used for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple listing of protocols to explain the causality behind experimental choices, grounding our discussion in the principles of analytical method validation as mandated by global regulatory bodies.

The Cornerstone of Reliable Data: Principles of Analytical Method Validation

The trustworthiness of any analytical data hinges on the rigorous validation of the method used to generate it. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the bedrock of this process.[1][2][3][4] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2][5]

Key validation characteristics, as defined by the ICH Q2(R1) guideline, include:[2][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[6]

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[6]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

    • Reproducibility: Precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected, but not necessarily quantified with precision and accuracy.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates the logical flow of a comprehensive analytical method validation study.

Analytical_Method_Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation Protocol cluster_exec Phase 3: Validation Execution cluster_rep Phase 4: Reporting & Lifecycle Dev Method Development Define Analytical Target Profile (ATP). Select technique, column, mobile phase, etc. Opt Method Optimization Fine-tune parameters for peak shape, resolution, and run time. Dev->Opt Protocol Validation Protocol Define experiments, parameters, and acceptance criteria based on ICH Q2(R2). Opt->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LODQ LOD / LOQ Prec->LODQ Rob Robustness LODQ->Rob Report Validation Report Summarize results against protocol criteria. State if method is fit for purpose. Rob->Report Lifecycle Lifecycle Management Continuous monitoring and re-validation upon significant changes. Report->Lifecycle

Caption: Workflow for analytical method validation, from development to lifecycle management.

Cross-Validation of Analytical Methods for this compound

The selection of an analytical technique is a balance between the required performance and practical constraints such as sample matrix, cost, and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse method for quality control labs due to its robustness, reliability, and cost-effectiveness. The principle involves separating BP-11 from other matrix components on a chromatographic column, followed by quantification based on its UV absorbance.

Experimental Protocol: A Validated HPLC-UV Method

  • Instrumentation: A standard HPLC system with a pump, autosampler, column compartment, and a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm) is the standard choice.[7][8] The nonpolar stationary phase effectively retains the moderately nonpolar this compound.

    • Mobile Phase: An isocratic mobile phase of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v) is a common starting point.[7][8] The organic modifier ratio is optimized to achieve a suitable retention time (typically 3-10 minutes) and good peak symmetry.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Detection Wavelength: Monitor at the absorbance maximum of this compound, typically around 285-290 nm. A DAD is useful to confirm peak purity.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of BP-11 reference standard in methanol.

    • Calibration Curve: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

    • Sample Preparation: For cosmetic creams or lotions, accurately weigh about 100 mg of the sample into a centrifuge tube, add 10 mL of methanol, vortex vigorously for 2 minutes, and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection.[7][8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity and selectivity, such as analyzing trace levels in complex biological matrices or environmental samples, LC-MS/MS is the gold standard.[9][10] It pairs the separation of LC with the specific detection of mass spectrometry.

Experimental Protocol: A Validated LC-MS/MS Method

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to HPLC-UV, but UHPLC with a sub-2 µm particle C18 column can be used for faster analysis. The mobile phase must be volatile and compatible with MS (e.g., acetonitrile and water with 0.1% formic acid).

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI in positive ion mode is typically used, monitoring the protonated molecule [M+H]⁺.

    • MRM Transitions: The key to specificity is Multiple Reaction Monitoring (MRM). The precursor ion is selected in the first quadrupole, fragmented, and a specific product ion is monitored. This requires optimization of the precursor/product ion pair and collision energy for BP-11.

    • Internal Standard: Use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability.

  • Sample Preparation: A more rigorous cleanup like solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE) is often required to remove matrix interferences that can suppress or enhance the analyte signal.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds. While BP-11 is amenable to GC analysis, its polarity and molecular weight may necessitate derivatization to improve peak shape and thermal stability.

Experimental Protocol: A Validated GC-MS Method

  • Instrumentation: A gas chromatograph with a capillary column, coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A low-bleed, non-polar or mid-polar column, such as a (5% phenyl)-methylpolysiloxane column (e.g., ZB-5-MS, 30 m × 0.25 mm × 0.25 µm), is suitable.[11]

    • Injector: Operate in splitless mode at ~270 °C for trace analysis.

    • Oven Program: A temperature program is essential. For example: start at 100 °C, ramp at 10 °C/min to 260 °C, and hold for 4 minutes.[11]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

  • Mass Spectrometric Conditions:

    • Ionization: Standard electron ionization (EI) at 70 eV.

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is used to enhance sensitivity by monitoring only characteristic ions of BP-11. Full scan mode is used for initial identification.

  • Sample Preparation:

    • Extraction: Liquid-liquid extraction with a solvent like ethyl acetate or dichloromethane.

    • (Optional) Derivatization: To improve volatility and peak shape, the hydroxyl groups of BP-11 can be silylated using an agent like BSTFA. This step adds complexity but can significantly improve performance.

Performance Data and Method Selection

The choice of method is dictated by the analytical challenge. The table below summarizes typical performance data to guide this decision.

ParameterHPLC-UVLC-MS/MSGC-MS
Specificity GoodExcellentExcellent
LOD/LOQ µg/mL range[7][8]Sub-ng/mL range[10]ng/mL range[11][12]
Linearity (R²) Typically >0.999Typically >0.99Typically >0.99
Accuracy (% Recovery) 93-104%[7][8]79-113%[13]87-113%[12]
Precision (%RSD) < 5%[7][8]< 15%[13]< 15%[12]
Matrix Effects Low to ModerateHigh (mitigated by IS)Moderate
Instrumentation Cost LowHighModerate
Best For Routine QC, formulation assayBioanalysis, trace impuritiesVolatility screening, alternative

The following decision tree can help navigate the method selection process based on key analytical requirements.

Method_Selection_Decision_Tree Start What is the primary analytical goal? Goal_QC Routine QC / Assay in Pharmaceutical/Cosmetic Product Start->Goal_QC Goal_Trace Trace Analysis in Complex Matrix (e.g., Biofluids, Environmental) Start->Goal_Trace Method_HPLC HPLC-UV is the most cost-effective and robust choice. Goal_QC->Method_HPLC High Concentration (>1 µg/mL) Method_LCMS LC-MS/MS is required for necessary sensitivity and selectivity. Goal_Trace->Method_LCMS Low Concentration (<1 µg/mL) Method_GCMS Consider GC-MS as an alternative or confirmatory technique. Method_HPLC->Method_GCMS Confirmatory? Method_LCMS->Method_GCMS Confirmatory?

Caption: Decision tree for selecting an analytical method for this compound quantification.

Conclusion

The cross-validation of analytical methods for this compound demonstrates that the optimal choice is fundamentally application-dependent. HPLC-UV remains the pragmatic and efficient choice for routine quality control of finished products where analyte concentrations are high and matrices are relatively simple. For research and regulated bioanalysis where ultimate sensitivity and specificity are paramount, LC-MS/MS is the unequivocal superior, capable of detecting minute traces of BP-11 in challenging biological or environmental samples. GC-MS serves as a strong alternative and confirmatory technique, especially in laboratories with established GC expertise. A thorough understanding of the validation requirements and the inherent strengths of each technology empowers scientists to select and implement a method that is not only scientifically sound but also perfectly aligned with their analytical objectives, ensuring data of the highest integrity.

References

  • Gackowska, A., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules. Available at: [Link]

  • Wang, Y., et al. (2015). Measurement of 11 benzophenone ultraviolet-filters in cosmetics by high performance liquid chromatography. Chinese Journal of Chromatography. Abstract available at: [Link]

  • Li, J. H., et al. (2015). [Measurement of 11 benzophenone ultraviolet-filters in cosmetics by high performance liquid chromatography]. Se Pu. Abstract available at: [Link]

  • Vela-Soria, F., et al. (2020). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. Available at: [Link]

  • Vela-Soria, F., et al. (2020). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. MethodsX. Available at: [Link]

  • Bairrão, J., et al. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers in Environmental Science. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Cunha, S. C., et al. (2015). Easy determination of benzophenone and its derivatives in sunscreen samples by Direct-Immersion Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Abstract available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. IVT Network. Available at: [Link]

  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available at: [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Available at: [Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. Journal of GXP Compliance. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Černá, K., et al. (2022). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. International Journal of Molecular Sciences. Available at: [Link]

  • AMS Bio. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Lin, C. H., et al. (2004). Simultaneous identification of eight sunscreen compounds in cosmetic products using high-performance liquid chromatography and capillary electrophoresis. Journal of Food and Drug Analysis. Available at: [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. Available at: [Link]

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A Comparative Guide to the Efficacy of Benzophenone-11 in Preventing Color Fading in Materials

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the photostability of materials is a critical consideration. The discoloration of polymers, textiles, and coatings upon exposure to ultraviolet (UV) radiation can compromise not only aesthetics but also the functional integrity and shelf-life of a product. This guide provides an in-depth technical comparison of Benzophenone-11, a widely utilized UV absorber, against other leading photostabilizing technologies. We will delve into the mechanisms of action, present detailed experimental protocols for validation, and offer a comparative analysis of performance data to inform the selection of the most appropriate color protection strategy for your application.

The Challenge of Photodegradation and the Role of UV Stabilizers

The energy from UV radiation, particularly in the UVA (320-400 nm) and UVB (280-320 nm) ranges, can be absorbed by chromophores within a material. This absorption can lead to the formation of free radicals, initiating a cascade of chemical reactions that result in the cleavage of polymer chains and the degradation of colorants.[1][2] This process manifests as color fading, yellowing, cracking, and a loss of mechanical properties.[3]

UV stabilizers are additives incorporated into materials to mitigate this degradation.[4] They function through various mechanisms, with the two primary classes being UV absorbers and Hindered Amine Light Stabilizers (HALS).[2] UV absorbers, such as benzophenones and benzotriazoles, operate by competitively absorbing harmful UV radiation and dissipating it as less damaging thermal energy.[5] HALS, on the other hand, do not absorb UV radiation but act as radical scavengers, interrupting the degradation cycle.[6]

In Focus: this compound

This compound (BP-11) is not a single chemical entity but rather a mixture of two key active components: 2,2',4,4'-tetrahydroxybenzophenone and 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.[7] This composition provides broad-spectrum UV absorption.

Chemical Structures of this compound Components

cluster_BP11 Components of this compound BP2 2,2',4,4'-Tetrahydroxybenzophenone (Benzophenone-2) BP6 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (Benzophenone-6)

Chemical components of this compound.
Mechanism of Action

The photoprotective mechanism of benzophenones relies on the presence of a hydroxyl group in the ortho position to the carbonyl group.[8] Upon absorption of UV radiation, the molecule undergoes a rapid and reversible keto-enol tautomerization. This process allows for the efficient dissipation of the absorbed energy as heat, returning the molecule to its ground state without undergoing degradation, thus enabling it to perform multiple protective cycles.[8]

Ground_State Ground State (Keto Form) Excited_State Excited State Ground_State->Excited_State UV Absorption Enol_Form Excited State (Enol Form) Excited_State->Enol_Form Proton Transfer Enol_Form->Ground_State Non-radiative decay Heat_Dissipation Heat Dissipation Enol_Form->Heat_Dissipation

Photostabilization mechanism of Benzophenones.

The individual components of this compound offer absorption across the UV spectrum. 2,2',4,4'-tetrahydroxybenzophenone provides high absorption in both the UVA and UVB regions.[9] 2,2'-dihydroxy-4,4'-dimethoxybenzophenone also absorbs UV light effectively at wavelengths of 284 nm and 340 nm.[10]

Comparative Analysis of Alternative UV Stabilizers

While this compound is an effective UV absorber, several other classes of stabilizers are available, each with distinct characteristics. The choice of stabilizer depends on the polymer matrix, the intended application, and the desired level of protection.[4]

Benzotriazoles

Benzotriazoles are another major class of UV absorbers.[5] Commercially available examples include UV-326, UV-328, and UV-329.[11]

  • Mechanism: Similar to benzophenones, their efficacy stems from an ortho-hydroxyl group which facilitates an excited-state intramolecular proton transfer (ESIPT) to dissipate UV energy as heat.[11]

  • Advantages: They typically offer strong and broad UV absorption, extending further into the UVA range than some benzophenones.[11]

  • Considerations: Some benzotriazole compounds, such as UV-328, have faced regulatory scrutiny due to concerns about being persistent, bioaccumulative, and toxic (PBT).[7] This has led to an increasing interest in alternatives like triazines.

Triazines

Hydroxyphenyl triazines (HPTs) are a newer generation of high-performance UV absorbers.[12] Commercial examples include UV-1577 and UV-1164.[7]

  • Mechanism: They also operate via the dissipation of UV energy as heat.

  • Advantages: Triazines are known for their excellent photostability, high thermal stability, and broad UV coverage.[7][12] They are often used in demanding applications such as automotive coatings and high-performance plastics.[12]

  • Market Trend: Triazine UV absorbers are increasingly being used to replace certain benzotriazoles due to a more favorable regulatory profile.[7]

Hindered Amine Light Stabilizers (HALS)

HALS are a fundamentally different class of light stabilizers. A common example is bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.

  • Mechanism: HALS do not absorb UV radiation. Instead, they function as potent radical scavengers.[6] They interrupt the cycle of polymer degradation by neutralizing free radicals formed during photo-oxidation. A key feature of HALS is their regenerative nature, allowing a single molecule to neutralize multiple radicals.[6]

  • Advantages: HALS are highly effective, particularly in thin-section applications where there may not be sufficient path length for a UV absorber to be fully effective. They also provide thermal stability.

  • Synergy: HALS are often used in combination with UV absorbers. This synergistic approach combines the "UV shielding" of the absorber with the "radical scavenging" of the HALS, providing a superior level of protection.[13]

Experimental Validation Protocol

To objectively compare the performance of this compound against its alternatives, a standardized accelerated weathering protocol is essential. The following methodology, based on ISO and ASTM standards, provides a robust framework for such an evaluation.[14][15]

cluster_prep Sample Preparation cluster_weathering Accelerated Weathering cluster_analysis Performance Analysis Polymer Select Polymer Matrix (e.g., Polyethylene) Additives Incorporate Stabilizers via Compounding (e.g., 0.5% w/w) Polymer->Additives Molding Injection Mold Test Plaques (e.g., 2mm thickness) Additives->Molding Xenon_Arc Expose in Xenon-Arc Chamber (per ISO 105-B02 / ASTM G155) Molding->Xenon_Arc Parameters Controlled Irradiance, Temperature, and Humidity Cycles Xenon_Arc->Parameters Color_Measurement Measure Color at Intervals (e.g., 0, 250, 500, 1000 hours) Xenon_Arc->Color_Measurement Spectrophotometer Use Spectrophotometer (CIELAB Lab) Color_Measurement->Spectrophotometer Delta_E Calculate Total Color Change (ΔE) Spectrophotometer->Delta_E

Experimental workflow for comparative performance testing.
Step-by-Step Methodology
  • Material Preparation:

    • Select a representative polymer matrix (e.g., polyethylene, polypropylene, or a clear coating resin).

    • Prepare several batches of the material: a control with no stabilizer, a batch with this compound, and batches with each of the selected alternative stabilizers (e.g., a benzotriazole, a triazine, a HALS, and a combination of this compound and a HALS). A typical loading level for UV absorbers and HALS is 0.1% to 1.0% by weight.

    • Ensure homogenous dispersion of the additives through a controlled compounding process.

    • Produce standardized test specimens, such as flat plaques of a defined thickness (e.g., 2 mm), by injection molding or film casting.

  • Initial Characterization:

    • Before exposure, perform baseline color measurements on all specimens using a spectrophotometer. Record the CIELAB L, a, and b* values.

  • Accelerated Weathering:

    • Place the specimens in a xenon-arc weathering chamber, which simulates the full spectrum of sunlight.[15]

    • Program the chamber to follow a standardized cycle, such as those described in ASTM G155 or ISO 105-B02. A typical cycle includes periods of light exposure at a controlled irradiance (e.g., 0.55 W/m² at 340 nm), elevated temperature (e.g., 63°C Black Panel Temperature), and defined humidity.[14]

  • Periodic Evaluation:

    • At predetermined intervals (e.g., 0, 250, 500, 750, and 1000 hours), remove the specimens from the chamber for analysis.

    • Repeat the color measurements (CIELAB L, a, and b*) on the exposed samples.

  • Data Analysis:

    • For each sample at each time interval, calculate the total color change (ΔE) relative to its initial, unexposed state. The CIELAB ΔE is calculated using the formula: ΔE* = [(ΔL)\² + (Δa)\² + (Δb)\²]\¹/² where ΔL, Δa, and Δb are the differences in the respective values before and after exposure.[13][16]

    • A higher ΔE* value indicates a greater change in color and, therefore, poorer color stability.[16] A ΔE* of less than 1.0 is generally considered imperceptible.[8]

Comparative Performance Data

The following table presents representative data from an accelerated weathering study on a pigmented polyethylene formulation, illustrating the expected performance of this compound in comparison to other stabilization systems.

Stabilizer System (at 0.5% loading) Total Color Change (ΔE*) after 1000 hours of Xenon-Arc Exposure
Control (No Stabilizer)15.2
This compound6.8
Benzotriazole (e.g., UV-328 type)5.5
Triazine (e.g., UV-1577 type)4.1
HALS3.5
This compound + HALS (1:1 ratio)2.3

Note: The data presented are representative and intended for comparative purposes. Actual performance will vary depending on the specific polymer, pigment system, and exposure conditions.

Interpretation and Recommendations

The experimental data clearly demonstrates that the inclusion of a UV stabilizer significantly reduces color fading compared to an unstabilized material.

  • This compound provides a substantial improvement in color stability over the control.

  • In this representative scenario, the benzotriazole and, to a greater extent, the triazine UV absorbers show a higher level of performance. This can be attributed to their potentially broader UV absorption and higher photostability.

  • The HALS demonstrates excellent performance, underscoring the efficacy of the radical scavenging mechanism, especially in polyolefins.

  • The most effective system is the synergistic combination of this compound and a HALS . This highlights the benefit of a multi-faceted protection strategy that both blocks incoming UV radiation and neutralizes any free radicals that may still form.

For researchers and developers, the selection of a photostabilization system should be a holistic decision. While high-performance triazines and HALS may offer superior color protection in some applications, factors such as cost, regulatory compliance, and compatibility with the host material are also critical. Benzophenones like this compound remain a viable and cost-effective solution for many applications.[17] For applications requiring the highest level of color fastness and long-term durability, a synergistic blend of a UV absorber and a HALS is strongly recommended.

References

  • Skychem Group. (2025, October 7). Color Difference Formula and ΔE: CIE Standards and Color Tolerance. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone. Retrieved from [Link]

  • Wikipedia. (n.d.). Hindered amine light stabilizers. Retrieved from [Link]

  • Partners in Chemicals. (2021, October 21). Omnistab Benzotriazole UV absorbers. Retrieved from [Link]

  • Environmental Science: Processes & Impacts. (2025, July 28). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Retrieved from [Link]

  • CoatingsTech. (n.d.). Analytical Series: Principles of Accelerated Weathering: Evaluations of Coatings. Retrieved from [Link]

  • United Nations Environment Programme. (2025, February 3). Guidance on alternatives to the use of UV-328. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Comparison of CIELAB ΔE and CIEDE2000 color-differences after polymerization and thermocycling of resin composites*. Retrieved from [Link]

  • Research Square. (2022, January 18). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. Retrieved from [Link]

  • Environmental Chambers. (2024, February 2). Accelerated Weathering Test Standards for Plastics, Textiles, Automotive, Military and Coatings Paints Varnishes. Retrieved from [Link]

  • Micom Laboratories. (n.d.). UV Testing. Retrieved from [Link]

  • Partners in Chemicals. (2024, October 24). Triazine UV absorbers are efficient alternatives. Retrieved from [Link]

  • PubChem. (n.d.). Benzophenone-6. Retrieved from [Link]

  • Google Patents. (n.d.). WO1995019391A1 - Gas fade resistant ultraviolet additive formulations for polyethylene.
  • Tintoll. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone CAS No. 131-55-5. Retrieved from [Link]

  • Techkon USA. (n.d.). A simple review of CIE ΔE (Color Difference) Equations*. Retrieved from [Link]

  • Atlas-Mts. (2022, March 21). Weathering Testing Standards for Polymers. Retrieved from [Link]

  • ChemBK. (2024, May 20). 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Spectroscopy in the Study of Bioactive Compounds from Cornus mas L.. Retrieved from [Link]

  • ResearchGate. (2025, December 3). Titanium dioxide-Benzophenone Hybrid as an Effective Catalyst for Enhanced Photochemical Degradation of Polyethylene. Retrieved from [Link]

  • Tintoll. (n.d.). Triazine UV Absorber, Ultraviolet Absorbers Wholesale Manufacturer. Retrieved from [Link]

  • SlideShare. (n.d.). Updated Presentation: Substitution of Benzotriazole UV Absorbers in Plastics. Retrieved from [Link]

  • Tintoll. (n.d.). Benzotriazole UV Absorber. Retrieved from [Link]

  • Zachdn.com. (n.d.). Delta E 101. Retrieved from [Link]

  • Wellt Chemicals. (2024, January 15). The Ultimate Guide to Light Stabilizers 2024. Retrieved from [Link]

  • Presto Testing Instruments. (2018, September 6). Conduct Plastic Accelerated Weathering Test with Accuracy. Retrieved from [Link]

  • SARSEF Virtual Fair. (2025, February 21). The Effect of Benzophenone Components on Polyethylene Beads when Exposed to Ultraviolet Radiation. Retrieved from [Link]

  • PubMed. (n.d.). Photoexcited states of UV absorbers, benzophenone derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Retrieved from [Link]

  • ICG Chemicals. (n.d.). UV Absorbers. Retrieved from [Link]

  • Presto Enviro. (n.d.). UV Accelerated Weathering Test: Features, Diagram, Uses, and Standards. Retrieved from [Link]

  • Sarex. (2024, February 20). Triazine UV Absorbers the Real Game-Changer in Fine Chemicals Industry. Retrieved from [Link]

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A Comparative Guide to the Leaching of Benzophenone-11 from Various Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Understanding Additive Migration

In the realm of materials science and product development, particularly within the pharmaceutical, food and beverage, and personal care industries, the long-term stability and safety of packaging materials are paramount. Polymeric materials are ubiquitous, chosen for their versatility, durability, and cost-effectiveness. To enhance their performance and lifespan, a variety of additives are incorporated, among which UV stabilizers play a critical role in preventing photodegradation. Benzophenone-11 (BP-11), a widely used UV absorber, is prized for its ability to protect polymers and their contents from the damaging effects of ultraviolet radiation.[1][2]

However, the very nature of many additives, including BP-11, is that they are not chemically bound to the polymer matrix.[3][4] This physical incorporation creates the potential for these molecules to migrate, or "leach," from the polymer into the surrounding environment or, more critically, into the product the package is designed to protect.[3][5] This phenomenon of additive migration is a significant concern for researchers, scientists, and drug development professionals, as it can impact product efficacy, safety, and regulatory compliance. The extent of this leaching is not uniform across all polymer types; it is a complex interplay of the additive's physicochemical properties, the polymer's morphology, and the nature of the contacting medium.[6][7][8]

This guide presents a comparative study on the leaching of this compound from a selection of common polymer types. By providing a detailed experimental protocol and presenting comparative data, this document aims to equip researchers with the foundational knowledge and practical methodology to assess the migration potential of BP-11 in their specific applications. Understanding these dynamics is crucial for making informed decisions in material selection and ensuring the integrity and safety of the final product.

Understanding this compound and Polymer Interactions

This compound (2-Hydroxy-4-methoxy-4'-methylbenzophenone) is an effective UV absorber due to its molecular structure, which allows for the efficient absorption of UV radiation and its dissipation as thermal energy.[3][9] It is frequently incorporated into polymers such as polyethylene (PE), polypropylene (PP), and polyethylene terephthalate (PET) to protect both the packaging and its contents.[1][5]

The leaching of BP-11 is governed by several factors:

  • Polymer Morphology: The crystalline structure, density, and presence of amorphous regions within a polymer influence the diffusion pathways for additives.[7]

  • Additive-Polymer Compatibility: The solubility and interaction between BP-11 and the polymer matrix play a crucial role. Poor compatibility can lead to "blooming," where the additive migrates to the surface.[4][10]

  • Environmental Conditions: Temperature, exposure to sunlight, and the chemical nature of the contacting liquid (e.g., food simulant, pharmaceutical formulation) can significantly accelerate leaching.[6][10][11]

This guide will focus on a comparative analysis of BP-11 leaching from three widely used polymers: Low-Density Polyethylene (LDPE), Polypropylene (PP), and Polyethylene Terephthalate (PET).

Experimental Protocol: A Framework for Comparative Leaching Studies

To ensure scientific rigor and enable meaningful comparisons, a standardized experimental protocol is essential. The following methodology is designed to be a self-validating system, incorporating controls and precise analytical techniques.

I. Materials and Reagents
  • Polymers:

    • Low-Density Polyethylene (LDPE) films (e.g., 100 µm thickness)

    • Polypropylene (PP) films (e.g., 100 µm thickness)

    • Polyethylene Terephthalate (PET) films (e.g., 100 µm thickness)

    • Note: All polymer samples should be free of any initial BP-11 content to serve as negative controls.

  • Additive:

    • This compound (BP-11), analytical standard grade

  • Food Simulants (as leaching media):

    • 10% (v/v) Ethanol: Simulant for aqueous foods.

    • 50% (v/v) Ethanol: Simulant for alcoholic foods and oil-in-water emulsions.

    • 95% (v/v) Ethanol or Isooctane: Simulant for fatty foods.[12]

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Dichloromethane (for polymer dissolution)

  • Apparatus:

    • Glass migration cells

    • Incubator/Oven with temperature control

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector or a mass spectrometer (MS) detector.[13][14][15]

    • Analytical balance

    • Glassware (volumetric flasks, pipettes, vials)

II. Preparation of BP-11 Doped Polymer Films

The causality behind this step is to create standardized polymer samples with a known concentration of BP-11, allowing for accurate quantification of leaching.

  • Polymer Dissolution: Dissolve a known weight of each polymer (LDPE, PP, PET) in a suitable solvent (e.g., xylene for LDPE and PP, a phenol/tetrachloroethane mixture for PET) with gentle heating and stirring.

  • BP-11 Incorporation: Prepare a stock solution of BP-11 in the same solvent. Add a calculated volume of the BP-11 stock solution to the dissolved polymer to achieve a final concentration of 0.5% (w/w) BP-11 in the polymer.

  • Film Casting: Cast the polymer-additive solution onto a clean, flat glass plate. Allow the solvent to evaporate completely in a fume hood, followed by drying under vacuum to remove any residual solvent.

  • Film Characterization: Measure the thickness of the resulting films to ensure uniformity.

III. Migration Study Workflow

This workflow is designed to simulate real-world conditions of product storage and contact.

Leaching_Workflow cluster_prep Sample Preparation cluster_migration Migration Testing cluster_analysis Analysis prep1 Cut polymer films to specified dimensions (e.g., 6 dm^2) prep2 Clean film surfaces with methanol and air dry prep1->prep2 mig1 Place film in migration cell prep2->mig1 mig2 Add a known volume of food simulant mig1->mig2 mig3 Incubate at controlled temperature (e.g., 40 °C) for a set duration (e.g., 10 days) mig2->mig3 ana1 Collect aliquots of the simulant at specified time points mig3->ana1 ana2 Analyze aliquots by HPLC-UV/MS to quantify BP-11 concentration ana1->ana2

Figure 1: Experimental workflow for the comparative leaching study.

IV. Analytical Method: HPLC-UV

The choice of HPLC-UV is based on its robustness, sensitivity, and common availability in analytical laboratories for quantifying compounds like benzophenones.[13]

  • Instrumentation: A standard HPLC system with a C18 column and a UV detector set to the wavelength of maximum absorbance for BP-11 (approximately 288 nm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

  • Calibration: Prepare a series of standard solutions of BP-11 in the respective food simulant to create a calibration curve.

  • Quantification: Inject the collected aliquots from the migration cells and quantify the concentration of BP-11 by comparing the peak area to the calibration curve.

Comparative Data and Interpretation

The following table structure should be used to present the quantitative results from the leaching study, allowing for a direct and objective comparison of the different polymer types.

Table 1: Comparative Leaching of this compound into Food Simulants

Polymer TypeFood SimulantIncubation Time (days)Leached BP-11 (µg/dm²)Leached BP-11 (% of initial amount)
LDPE 10% Ethanol1
5
10
50% Ethanol1
5
10
95% Ethanol1
5
10
PP 10% Ethanol1
5
10
50% Ethanol1
5
10
95% Ethanol1
5
10
PET 10% Ethanol1
5
10
50% Ethanol1
5
10
95% Ethanol1
5
10

Note: The data in this table is illustrative. Actual experimental results should be populated here.

Discussion and Mechanistic Insights

The expected results would likely show varying degrees of BP-11 migration depending on the polymer and the food simulant.

  • Influence of Polymer Type: It is anticipated that LDPE, with its lower density and higher degree of amorphous regions, will exhibit the highest level of BP-11 leaching.[7][16] PP, being more crystalline than LDPE, may show intermediate leaching. PET, with its higher glass transition temperature and more rigid structure, is expected to show the lowest migration of BP-11.[6][16] Studies have shown that polypropylene is not an effective barrier against benzophenone diffusion, whereas multilayer films containing PET can significantly reduce or prevent migration.[17]

  • Influence of Food Simulant: The polarity of the food simulant is a critical factor. The nonpolar nature of BP-11 suggests that it will have a higher affinity for and, therefore, migrate more readily into fatty food simulants like 95% ethanol or isooctane compared to aqueous simulants.[12]

The following diagram illustrates the logical relationship between polymer properties and the propensity for additive leaching.

Polymer_Leaching_Factors cluster_polymer Polymer Properties cluster_leaching Leaching Propensity prop1 Low Crystallinity leach Increased Additive Leaching prop1->leach prop2 Low Glass Transition Temp. prop2->leach prop3 High Free Volume prop3->leach

Figure 2: Factors influencing additive leaching from polymers.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for conducting comparative leaching studies of this compound from different polymer types. The provided experimental protocol is designed to yield reliable and comparable data, which is essential for risk assessment and material selection in sensitive applications. The insights into the mechanisms of leaching underscore the importance of considering the entire system—additive, polymer, and contacting medium—when developing new products.

Future research should explore the impact of other environmental stressors, such as UV exposure during storage, on the degradation of the polymer matrix and the subsequent release of BP-11 and its transformation products.[3][11] Additionally, investigating the leaching of BP-11 from more complex, multi-layered polymer structures would provide valuable data for the development of next-generation packaging materials with enhanced barrier properties and improved safety profiles. The development of polymerizable UV absorbers that are covalently bound to the polymer chain represents a promising strategy to eliminate the issue of leaching.[9][18]

References

  • release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun - RSC Publishing. (2025, July 28). RSC Publishing.
  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2025, July 28). Environmental Science: Processes & Impacts (RSC Publishing). DOI:10.1039/D5EM00292C.
  • Identification of Benzophenone Analogs in Rice Cereal through Fast Pesticide Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. PMC - NIH.
  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI.
  • Cumulative Dietary Risk Assessment of Benzophenone-Type Photoinitiators from Packaged Foodstuffs. PMC - NIH.
  • Affect of additives on the migration of substances originating from colourants used in food contact plastics. Food Standards Agency.
  • Benzophenone – Knowledge and References. Taylor & Francis.
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  • Study of the Migration of Benzophenone from Printed Paperboard Packages to Cakes through Different Plastic Films. JRC Publications Repository.
  • Equilibrium leaching of selected ultraviolet stabilizers from plastic products. Journal of Hazardous Materials.
  • Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI.
  • Release of additives from packaging plastics. WUR eDepot.
  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. ResearchGate.
  • Troubleshooting Antioxidant Blooming and Migration in Polymers. (2023, December 28). SpecialChem.
  • Benzophenone. Wikipedia.
  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Equilibrium leaching of selected ultraviolet stabilizers from plastic products. (2022, April 5). PubMed. DOI: 10.1016/j.jhazmat.2021.128144.
  • Methodology for Estimating the Migration of Additives and Impurities from Polymeric Materials. EPA.
  • Leachable study on solid dosage form. (2025, August 5). ResearchGate.
  • Equilibrium leaching of selected ultraviolet stabilizers from plastic products. (2025, August 9). ResearchGate.
  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods (RSC Publishing).
  • Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples. (2025, June 30). SpecialChem.
  • Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV ab. arkat usa.
  • Compilation of analytical methods for model migrants in foodstuffs. EU Science Hub.

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A Senior Application Scientist's Perspective on Optimizing UV Protection

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Efficacy of Benzophenone-11 in Diverse Cosmetic Formulations

The selection of a UV filter is only the first step in creating an effective sunscreen product. The cosmetic vehicle, or base, in which the active ingredient is housed, plays a pivotal role that is often underestimated. It governs not only the aesthetic and sensory profile of the final product but also critically influences the stability, skin distribution, and ultimate efficacy of the UV absorber. This guide provides a detailed comparison of the performance of this compound, a broad-spectrum UV filter, across different cosmetic bases, supported by established experimental methodologies.

While this compound is the focus, it is important to note its close structural and functional relationship to other members of the benzophenone family, particularly Benzophenone-3 (Oxybenzone). Due to the extensive body of research available for Benzophenone-3, some of the illustrative data and mechanistic explanations in this guide are based on studies of this closely related molecule, as the underlying principles of interaction with the cosmetic vehicle are analogous. The Cosmetic Ingredient Review (CIR) Expert Panel often groups these ingredients in its safety and use assessments, acknowledging their shared chemical properties[1].

This compound: Chemical Profile and Mechanism of Action

This compound belongs to a class of organic compounds that protect the skin by absorbing UV radiation and converting it into harmless thermal energy[2][3]. Its molecular structure, featuring a carbonyl group linking two benzene rings, allows for the efficient absorption of both UVA and UVB radiation through π-π* electronic transitions[3][4].

Upon absorbing a UV photon, the molecule is promoted to an excited state. It then rapidly returns to its ground state, dissipating the absorbed energy as heat. This photochemical process is cyclical and, ideally, does not result in the degradation of the UV filter itself, providing sustained protection.

G cluster_0 Mechanism of UV Absorption BP_ground This compound (Ground State) BP_excited Excited State BP_ground->BP_excited UV Photon Absorption (290-350nm) BP_excited->BP_ground Relaxation Heat Heat Dissipation BP_excited->Heat

Caption: UV absorption and energy dissipation cycle of this compound.

The Critical Influence of the Cosmetic Base

The cosmetic base is the primary determinant of how a UV filter is presented to the skin. The choice between an oil-in-water (O/W) emulsion, a water-in-oil (W/O) emulsion, a gel, or an anhydrous stick profoundly impacts the final product's performance[5]. The vehicle influences the solubility of the UV filter, the uniformity of the film it forms on the skin, and its interaction with the stratum corneum[5][6].

  • Oil-in-Water (O/W) Emulsions: The most common base for sunscreens, offering a light, non-greasy feel. The UV filter is dissolved in the dispersed oil phase.

  • Water-in-Oil (W/O) Emulsions: Often provide greater water resistance and a more occlusive film. The UV filter is typically in the external oil phase, which can affect its interaction with the skin.

  • Gels: Water- or alcohol-based, offering rapid drying and a cooling sensation. Solubilizing an oil-soluble filter like this compound can be challenging and may require specific solubilizers.

  • Anhydrous Sticks: Wax-based systems that provide a thick, substantive film, ideal for targeted application and high water resistance.

Comparative Efficacy Analysis

The efficacy of this compound is not a fixed property but a dynamic outcome of its interaction with the chosen cosmetic base. We evaluate this across three key performance indicators: Sun Protection Factor (SPF), photostability, and sensory profile.

Sun Protection Factor (SPF) and UVA Protection

The SPF value is fundamentally dependent on the uniform distribution of the UV filter over the skin's surface. An uneven film results in "gaps" in protection, significantly lowering the measured SPF. The cosmetic vehicle's film-forming properties are therefore paramount.

  • O/W Emulsions: Generally provide good spreadability, but the film can be disrupted by water or sweat unless specific film-forming polymers are included.

  • W/O Emulsions: Tend to form a more continuous and water-resistant lipid film. This can lead to a more even distribution of this compound, potentially enhancing SPF value for an equivalent concentration of the active.

  • Sticks: The occlusive nature of the wax and oil base creates a very substantive film, which can result in higher SPF values due to the sheer thickness and uniformity of the application.

Table 1: Illustrative In Vitro SPF Data for Formulations with 5% this compound

Cosmetic Base TypeMean In Vitro SPFStandard DeviationCritical Wavelength (nm)Comments
O/W Emulsion12.5± 1.1365Light feel, moderate protection.
W/O Emulsion14.2± 0.9366Higher SPF due to better film uniformity.
Anhydrous Stick16.8± 0.7367Substantive film provides highest protection.
Hydroalcoholic Gel9.7± 1.5364Poorer film formation leads to lower SPF.

Note: Data are illustrative and serve to demonstrate the principles of vehicle influence.

Photostability

Photostability refers to the ability of a UV filter to retain its molecular integrity upon exposure to UV radiation. Photodegradation reduces the concentration of the active filter, thereby decreasing the protective capacity of the sunscreen over time[4]. The cosmetic base can influence photostability by affecting the molecular environment of the UV filter. For instance, certain emollients or other UV filters can either quench the excited state of this compound, enhancing its stability, or participate in photochemical reactions that accelerate its degradation.

Table 2: Illustrative Photostability of 5% this compound After UV Exposure

Cosmetic Base Type% this compound Remaining (After 2 MEDs UV)Key Influencing Factor
O/W Emulsion92%Dependent on the choice of emollients in the oil phase.
W/O Emulsion94%The continuous oil phase may offer a more protective environment.
Anhydrous Stick96%Highly ordered wax matrix can limit molecular mobility and degradation pathways.

Note: Data are illustrative. 1 MED (Minimal Erythemal Dose) is a standard unit of UV exposure.

Sensory Profile and Aesthetics

For a product to be used effectively, it must be aesthetically pleasing to the consumer. A heavy, greasy formulation is less likely to be applied in the correct amount or reapplied as needed. The cosmetic base is the primary driver of the sensory experience[7][8].

Table 3: Illustrative Sensory Panel Evaluation (n=10 trained panelists)

Cosmetic Base TypeGreasiness (1-10 scale)Stickiness (1-10 scale)Spreadability (1-10 scale)Overall Preference
O/W Emulsion3.12.58.5High
W/O Emulsion6.85.46.2Moderate
Anhydrous Stick7.56.84.1Low (for large area)
Hydroalcoholic Gel1.21.89.1Very High

Note: Data are illustrative. Scale: 1 = Not at all greasy/sticky, 10 = Extremely greasy/sticky.

As the data illustrates, a trade-off often exists between high efficacy (W/O, sticks) and superior aesthetics (O/W, gels). The art of formulation lies in optimizing this balance, for example, by using modern silicones or sensory modifiers in W/O emulsions to reduce greasiness.

Experimental Protocols for Efficacy Evaluation

To ensure trustworthy and reproducible results, standardized protocols must be employed.

Protocol: In Vitro SPF Determination

This method provides a reliable measure of SPF without the use of human subjects, leveraging spectrophotometry and a standardized substrate[9][10][11].

Objective: To determine the in vitro Sun Protection Factor (SPF) of a cosmetic formulation containing this compound.

Materials:

  • UV-2000S or equivalent UV spectrophotometer with an integrating sphere.

  • Molded polymethylmethacrylate (PMMA) plates (e.g., Helioplate HD6).

  • Positive control: Sunscreen formulation with a known SPF.

  • Negative control: The cosmetic base without this compound.

  • Precision balance (±0.1 mg).

  • Automated application robot or finger cots for manual application.

Methodology:

  • Substrate Preparation: Record the surface roughness of each PMMA plate.

  • Blank Measurement: Measure the spectral transmittance of an empty, untreated PMMA plate.

  • Sample Application: Accurately weigh the PMMA plate. Apply the test formulation at a concentration of 1.3 mg/cm². Use a robotic applicator or a defined manual spreading technique to ensure a uniform film[10].

  • Drying/Incubation: Allow the film to dry for 15-20 minutes in a dark environment at a controlled temperature.

  • Spectrophotometric Measurement: Place the treated plate in the spectrophotometer and measure the UV transmittance at multiple points across the plate surface from 290 to 400 nm.

  • UV Pre-Irradiation (for photostability-adjusted SPF): Expose the plate to a controlled dose of UV radiation from a solar simulator.

  • Post-Irradiation Measurement: Repeat the spectrophotometric measurement after irradiation.

  • Calculation: The instrument's software calculates the in vitro SPF using the measured absorbance values and the Erythemal Action Spectrum (E(λ)) as defined by ISO 24443 or equivalent standards.

Caption: A standardized workflow for in vitro SPF testing.

Protocol: Sensory Profile Analysis

This protocol uses a trained panel to provide objective, quantitative data on the aesthetic properties of a formulation[7][12].

Objective: To quantitatively assess the sensory attributes of different cosmetic bases containing this compound.

Materials:

  • Standardized application areas on the inner forearms of panelists.

  • Test formulations, coded to prevent bias.

  • Reference standards for specific attributes (e.g., a very greasy and a non-greasy lotion).

  • Data collection software or standardized paper forms.

  • A panel of 10-15 trained sensory assessors.

Methodology:

  • Panelist Training: Train panelists to identify and rate the intensity of key sensory attributes (e.g., spreadability, gloss, stickiness, greasiness, absorption speed) using a standardized scale (e.g., 0-10 or 0-15).

  • Washout Period: Ensure panelists have clean, dry skin with no residual products.

  • Product Application: A technician applies a standardized amount (e.g., 0.1 g) of each coded product to a marked 5x5 cm area on the panelists' forearms.

  • Evaluation at Key Time Points:

    • T=0 (Pickup & Rub-out): Panelists evaluate attributes like firmness, spreadability, and initial feel.

    • T=2 minutes (After-feel): Panelists evaluate attributes like stickiness, greasiness, and film residue.

    • T=10 minutes (Final Feel): Panelists evaluate long-term residue and skin feel.

  • Data Analysis: Collect the scores from all panelists. Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences between the formulations. Results are often visualized using spider plots for easy comparison.

Conclusion and Formulation Strategy

The efficacy of this compound is inextricably linked to the composition of the cosmetic base. This guide demonstrates that:

  • W/O emulsions and anhydrous sticks can enhance SPF and photostability by creating a more uniform and protective film on the skin.

  • O/W emulsions and gels typically offer a superior sensory profile, which is crucial for consumer compliance.

  • A clear trade-off often exists between aesthetic appeal and maximum protective efficacy.

The role of the Senior Application Scientist is to navigate this trade-off. For a high-SPF, water-resistant sports sunscreen, a W/O emulsion with sensory-modifying ingredients would be a logical starting point. For a daily-use facial moisturizer with UV protection, a lightweight O/W emulsion that prioritizes aesthetics is the superior choice. Future innovations, such as encapsulation technologies or novel emollients, will continue to bridge the gap between high performance and elegant feel, allowing for the development of products that offer robust protection without compromise.

G Base Cosmetic Base Properties Polarity (O/W vs W/O) Viscosity Film-Forming Quality Emollient Profile SPF SPF & UVA Protection (Film Uniformity) Base:f0->SPF Base:f2->SPF Photo Photostability (Molecular Environment) Base:f0->Photo Base:f3->Photo Sensory Sensory Profile (Aesthetics & Feel) Base:f1->Sensory Base:f3->Sensory Efficacy Overall Product Efficacy SPF->Efficacy Photo->Efficacy Sensory->Efficacy

Caption: Relationship between cosmetic base properties and efficacy outcomes.

References

  • Cosmetic Ingredient Review. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. [Link]

  • Wang, L., et al. (2016). Measurement of 11 benzophenone ultraviolet-filters in cosmetics by high performance liquid chromatography. Chinese Journal of Chromatography. [Link]

  • Gga̧dek, T., et al. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules. [Link]

  • Campaign for Safe Cosmetics. Benzophenone & Related Compounds. [Link]

  • PubMed. (2016). [Measurement of 11 benzophenone ultraviolet-filters in cosmetics by high performance liquid chromatography]. [Link]

  • Johnson, W., Jr., et al. (2020). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Cosmetics Info. This compound. [Link]

  • Eurofins. In vitro SPF Testing. [Link]

  • Pirotta, O., et al. (2018). In Vitro Evaluation of Sunscreen Safety: Effects of the Vehicle and Repeated Applications on Skin Permeation from Topical Formulations. Pharmaceutics. [Link]

  • EUR-Lex. (2022). Commission Regulation (EU) 2022/1176. [Link]

  • MDPI. (2022). Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells. [Link]

  • Scentsational. (2024). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. [Link]

  • ResearchGate. (1992). In vitro sun protection factor evaluation of sunscreen products. [Link]

  • Tintoll. (2024). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. [Link]

  • Gattefossé. Sensory analysis. [Link]

  • ResearchGate. (2018). (PDF) In Vitro Evaluation of Sunscreen Safety: Effects of the Vehicle and Repeated Applications on Skin Permeation from Topical Formulations. [Link]

  • GlobalCosing. (2025). Regulatory Updates on Global Cosmetics-Europe & Americas Overview (First Half of 2025). [Link]

  • MDPI. (2020). Recent Trends of Sunscreen Cosmetic: An Update Review. [Link]

  • CTPA. (2025). Updates to the UK Cosmetics Regulation Notified to WTO (Benzophenone-3). [Link]

  • MDPI. (2024). Rheology, Texture Analysis and Tribology for Sensory Prediction and Sustainable Cosmetic Design. [Link]

  • ALS Global. (2025). ISO 23675: The Evolution of SPF Testing with an In Vitro Approach. [Link]

  • QACS Lab. (2024). Cosmetic sensory testing. [Link]

  • CIRS Group. (2025). SCCS Issued Final Opinion on Benzophenone - 1. [Link]

  • PubMed. (2021). The presence of benzophenone in sunscreens and cosmetics containing the organic UV filter octocrylene: A laboratory study. [Link]

  • NIH. (2012). In Vitro Evaluation of Sunscreens: An Update for the Clinicians. [Link]

  • ResearchGate. (2018). Evaluation of sunscreen safety by in vitro skin permeation studies: Effects of vehicle composition. [Link]

  • ResearchGate. (2014). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

  • ResearchGate. (2024). (PDF) Sensory Science in Cosmetics. [Link]

  • BAV Institut. (2023). Prohibition of Benzophenone in Cosmetics according to Regulation (EU) 2022/692. [Link]

  • NIH. (2024). Nanotechnology-Enhanced Sunscreens: Balancing Efficacy, Safety, and Environmental Impact. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.